4-APB hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1-benzofuran-4-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-6,8H,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVJCFICRFPUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C=COC2=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344557 | |
| Record name | 4-APB Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901344557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286834-82-0 | |
| Record name | 4-Apb (hydrochloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-APB Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901344557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-APB (HYDROCHLORIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7BGN9M2JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on 4-APB Hydrochloride for Researchers and Drug Development Professionals
An introduction to 4-APB Hydrochloride, a notable psychoactive compound within the benzofuran (B130515) class, this technical guide furnishes a detailed examination of its chemical structure, physicochemical properties, and analytical methodologies. While specific pharmacological data for this compound remains limited in publicly accessible research, this document provides a comparative analysis based on its structural isomers to offer valuable insights for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound, with the formal name α-methyl-4-benzofuranethanamine, monohydrochloride, is a psychoactive substance belonging to the substituted benzofuran family. It is structurally related to amphetamine and its analogues. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Table 1: Chemical Identifiers of this compound [1][2]
| Identifier | Value |
| IUPAC Name | 1-(1-benzofuran-4-yl)propan-2-amine;hydrochloride |
| Synonyms | 4-(2-Aminopropyl)benzofuran hydrochloride |
| CAS Number | 286834-82-0 |
| Molecular Formula | C₁₁H₁₃NO · HCl |
| Molecular Weight | 211.69 g/mol |
| InChI | InChI=1S/C11H13NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-6,8H,7,12H2,1H3;1H |
| InChIKey | WNVJCFICRFPUFI-UHFFFAOYSA-N |
| SMILES | CC(N)Cc1cccc2c1cco2.Cl |
Table 2: Physicochemical Properties of this compound [1]
| Property | Value |
| Appearance | Crystalline solid |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, Methanol: 1 mg/mL, PBS (pH 7.2): 10 mg/mL |
| UV max (Methanol) | 247, 282 nm |
| Stability | Stable for at least 5 years when stored at -20°C |
Synthesis and Purification
The synthesis of this compound generally follows a multi-step procedure that involves the formation of the benzofuran ring, followed by the introduction of the aminopropyl side chain. A common synthetic route, as outlined by Briner et al. and referenced in subsequent forensic characterization studies, is depicted below.[3][4]
Figure 1: Synthetic scheme for this compound.
Experimental Protocol: Synthesis (General Outline)
-
Formation of the Diethyl Acetal: 3-Bromophenol is reacted with bromoacetaldehyde diethyl acetal in the presence of a strong base like sodium hydride (NaH) to form the corresponding diethyl acetal intermediate.
-
Cyclization to Bromobenzofurans: The diethyl acetal is heated with a dehydrating agent such as polyphosphoric acid to induce cyclization, resulting in a mixture of bromobenzofuran isomers, primarily 4-bromo- and 6-bromobenzofuran.
-
Isomer Separation: The mixture of bromobenzofuran isomers is separated using techniques like silica gel column chromatography to isolate the desired 4-bromobenzofuran.
-
Formation of the Propanone: The isolated 4-bromobenzofuran is converted to 4-benzofuran-2-propanone. This can be achieved through various methods, including a Heck reaction with acetone enolates or other related catalytic processes.
-
Reductive Amination: The 4-benzofuran-2-propanone undergoes reductive amination to form the primary amine, 4-APB. This is a critical step where the ketone is reacted with an ammonia (B1221849) source and a reducing agent.
-
Common Reducing Agents: Sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation are commonly employed for reductive amination.[6][7][8][9] The choice of reducing agent and reaction conditions can influence the yield and purity of the product.
-
-
Salt Formation: The resulting 4-APB free base is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether.[10]
Purification and Crystallization
Purification of this compound is crucial to remove any unreacted starting materials, byproducts, or residual solvents. Crystallization is a primary method for purification.[10][11][12]
General Crystallization Protocol:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Dissolution: The crude this compound is dissolved in the minimum amount of the hot solvent to create a saturated solution.
-
Hot Filtration: The hot solution may be filtered to remove any insoluble impurities.
-
Cooling and Crystallization: The filtrate is allowed to cool slowly to promote the formation of well-defined crystals. The rate of cooling can affect crystal size and purity.
-
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried under vacuum to remove residual solvent.
Analytical Methodologies
Accurate identification and quantification of this compound require validated analytical methods. The following sections detail common techniques used for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 4-APB.
Table 3: GC-MS Parameters for 4-APB Analysis [4]
| Parameter | Value |
| Column | DB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280 °C |
| Split Ratio | 21.5:1 |
| Oven Program | Initial temp 100°C for 0 min, ramp at 6°C/min to 300°C, hold for 5.67 min |
| MSD Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 34-600 amu |
The mass spectrum of 4-APB is characterized by a base peak at m/z 44 and a molecular ion at m/z 175 for the free base.[4]
High-Performance Liquid Chromatography (HPLC)
While a specific validated HPLC method for this compound is not detailed in the available literature, a general approach for developing such a method would involve the following considerations:
Table 4: General Parameters for HPLC Method Development for this compound
| Parameter | Considerations |
| Column | Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |
| Elution | Isocratic or gradient elution may be used to achieve optimal separation |
| Flow Rate | Typically 0.8 to 1.5 mL/min |
| Detection | UV detection at one of its absorption maxima (247 or 282 nm) |
| Column Temperature | Maintained at a constant temperature (e.g., 25-30 °C) for reproducibility |
Method validation would need to be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Although a complete, detailed assignment for this compound is not published, the general features can be predicted.
Expected ¹H NMR and ¹³C NMR Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons on the benzofuran ring system, the methine and methylene (B1212753) protons of the aminopropyl side chain, and the methyl protons. The chemical shifts and coupling patterns would be characteristic of the specific substitution pattern.
-
¹³C NMR: Resonances for the carbon atoms of the benzofuran ring and the aliphatic side chain. The number of signals would correspond to the number of chemically non-equivalent carbon atoms in the molecule.
For a definitive structural confirmation, 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the connectivity between protons and carbons.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. An Attenuated Total Reflectance (ATR) accessory is often used for the analysis of solid samples.
Experimental Protocol: ATR-FTIR Analysis
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small amount of the this compound crystalline solid is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: The sample spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
The resulting spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the furan (B31954) ring. The spectrum for the hydrochloride salt would also show broad absorptions in the 2400-3000 cm⁻¹ region, characteristic of an amine salt.
Pharmacology and Mechanism of Action
4-APB is classified as a serotonin (B10506)–norepinephrine–dopamine releasing agent (SNDRA).[13] However, specific quantitative data on its interaction with monoamine transporters and receptors are scarce in the scientific literature. Insights can be drawn from studies on its structural isomers, 5-APB and 6-APB.
Table 5: Comparative Pharmacology of APB Isomers (Qualitative)
| Target | 4-APB | 5-APB | 6-APB |
| DAT | Releasing Agent/Reuptake Inhibitor | Releasing Agent/Reuptake Inhibitor | Releasing Agent/Reuptake Inhibitor |
| NET | Releasing Agent/Reuptake Inhibitor | Releasing Agent/Reuptake Inhibitor | Releasing Agent/Reuptake Inhibitor |
| SERT | Releasing Agent/Reuptake Inhibitor | Releasing Agent/Reuptake Inhibitor | Releasing Agent/Reuptake Inhibitor |
| 5-HT₂ Receptors | Likely Agonist | Agonist | Agonist |
Note: This table is based on the general classification of APB compounds. Specific binding affinities (Ki) and functional potencies (EC50/IC50) for 4-APB are not well-documented.
The primary mechanism of action of APB compounds is believed to be the reversal of the normal function of monoamine transporters, leading to the non-vesicular release of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synapse. They also act as reuptake inhibitors, further increasing the synaptic concentrations of these neurotransmitters. Additionally, agonism at 5-HT₂ receptors, particularly the 5-HT₂A and 5-HT₂B subtypes, likely contributes to their psychoactive effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 6-APB - Wikipedia [en.wikipedia.org]
- 4. forendex.southernforensic.org [forendex.southernforensic.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. ias.ac.in [ias.ac.in]
- 8. jocpr.com [jocpr.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. unifr.ch [unifr.ch]
- 12. scribd.com [scribd.com]
- 13. 4-APB - Wikipedia [en.wikipedia.org]
4-APB hydrochloride synthesis pathway and precursors
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In Vitro Mechanism of Action of 4-APB Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminopropyl)benzofuran (4-APB) hydrochloride is a synthetic psychoactive compound of the benzofuran (B130515) class. Structurally related to amphetamine and its derivatives, 4-APB has been identified as a novel psychoactive substance. Understanding its in vitro mechanism of action is crucial for predicting its physiological effects, potential therapeutic applications, and toxicological profile. This technical guide provides a detailed overview of the in vitro pharmacology of 4-APB hydrochloride, focusing on its interactions with monoamine transporters and receptors. The information presented herein is compiled from peer-reviewed scientific literature to support research and drug development efforts.
Core Mechanism of Action: Monoamine Transporter Inhibition
The primary in vitro mechanism of action of this compound is the inhibition of monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT). This inhibition leads to an increase in the extracellular concentrations of these key neurotransmitters.
Quantitative Data: Monoamine Transporter Inhibition
The inhibitory potency of this compound at human monoamine transporters has been quantified in vitro using human embryonic kidney 293 (HEK 293) cells stably expressing the respective transporters. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| Norepinephrine Transporter (NET) | 78 ± 15 |
| Dopamine Transporter (DAT) | 1100 ± 150 |
| Serotonin Transporter (SERT) | 2400 ± 350 |
Data sourced from Rickli et al. (2015)
These data indicate that 4-APB is a more potent inhibitor of the norepinephrine transporter compared to the dopamine and serotonin transporters.
Interaction with G-Protein Coupled Receptors
In addition to its effects on monoamine transporters, this compound also exhibits binding affinity for various serotonin and dopamine receptor subtypes. These interactions likely contribute to its overall pharmacological profile.
Quantitative Data: Receptor Binding Affinities
Radioligand binding assays have been employed to determine the binding affinities (Ki) of this compound for a panel of human receptors. The results are presented in the table below.
| Target Receptor | Ki (nM) |
| 5-HT1A | >10,000 |
| 5-HT2A | 1,300 ± 200 |
| 5-HT2B | 3,700 ± 500 |
| 5-HT2C | 2,700 ± 300 |
| D1 | >10,000 |
| D2 | >10,000 |
| D3 | >10,000 |
| α1A-Adrenergic | 2,400 ± 300 |
| α2A-Adrenergic | 900 ± 100 |
| Histamine H1 | 4,800 ± 600 |
| TAAR1 | 830 ± 100 |
Data sourced from Rickli et al. (2015)
The data show that 4-APB has a notable affinity for the 5-HT2A, 5-HT2B, and 5-HT2C serotonin receptors, as well as the α2A-adrenergic receptor and the trace amine-associated receptor 1 (TAAR1). Its affinity for dopamine receptors and the 5-HT1A receptor is comparatively low.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by 4-APB's interaction with monoamine transporters and the general workflows for the experimental protocols used to determine its in vitro activity.
Figure 1. Signaling pathway of this compound at monoamine transporters.
Figure 2. General experimental workflows for in vitro assays.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human norepinephrine, dopamine, and serotonin transporters.
Cell Line: Human embryonic kidney 293 (HEK 293) cells stably transfected to express the human norepinephrine transporter (hNET), human dopamine transporter (hDAT), or human serotonin transporter (hSERT).
Methodology:
-
Cell Culture: HEK 293 cells are cultured in appropriate media and conditions to ensure stable expression of the respective monoamine transporters.
-
Assay Preparation: Cells are seeded into multi-well plates and allowed to adhere.
-
Drug Incubation: The culture medium is replaced with a buffer solution containing varying concentrations of this compound. The cells are incubated for a predetermined period.
-
Radiolabeled Substrate Addition: A known concentration of a radiolabeled monoamine substrate (e.g., [³H]norepinephrine, [³H]dopamine, or [³H]serotonin) is added to each well.
-
Uptake Reaction: The cells are incubated for a short period to allow for the uptake of the radiolabeled substrate.
-
Termination and Lysis: The uptake reaction is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Scintillation Counting: The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of monoamine uptake at each concentration of this compound is calculated relative to control wells without the drug. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various G-protein coupled receptors.
Materials:
-
Cell membranes prepared from cell lines expressing the human receptor of interest.
-
A specific radioligand for each target receptor.
-
This compound at various concentrations.
-
Assay buffer and filtration apparatus.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared through homogenization and centrifugation of cultured cells.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of this compound. A set of wells containing only the radioligand and membranes serves as the total binding control, while another set with an excess of a known non-radiolabeled ligand is used to determine non-specific binding.
-
Equilibrium: The reaction is allowed to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The in vitro data presented in this technical guide demonstrate that this compound is a potent inhibitor of the norepinephrine transporter and a weaker inhibitor of the dopamine and serotonin transporters. Furthermore, it displays affinity for several serotonin receptor subtypes, most notably 5-HT2A, 5-HT2B, and 5-HT2C, as well as the α2A-adrenergic receptor and TAAR1. These interactions with key components of the monoaminergic system are the foundation of its psychoactive effects. The provided experimental protocols offer a framework for the continued investigation of this compound and related compounds, facilitating a deeper understanding of their pharmacological and toxicological profiles. This information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
The Pharmacological Profile of 4-(2-aminopropyl)benzofuran HCl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-aminopropyl)benzofuran (B12727005) hydrochloride (4-APB HCl) is a psychoactive compound belonging to the benzofuran (B130515) class of substances. Structurally related to amphetamine and its derivatives, 4-APB has emerged as a compound of interest within the scientific community due to its complex interactions with monoaminergic systems in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of 4-APB, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and the workflows used to elucidate them. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel psychoactive compounds.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for 4-(2-aminopropyl)benzofuran. The data is primarily derived from a key study by Rickli et al. (2015), which characterized the pharmacological profiles of several novel psychoactive benzofurans.
Table 1: Monoamine Transporter Inhibition by 4-APB
| Transporter | IC50 (μM) [95% CI] |
| Norepinephrine Transporter (NET) | 0.88 [0.61-1.28] |
| Dopamine Transporter (DAT) | 7.63 [4.42-13.2] |
| Serotonin (B10506) Transporter (SERT) | 2.15 [1.32-3.51] |
Data from Rickli et al. (2015)
Table 2: Serotonin Receptor Functional Activity of 4-APB
| Receptor | EC50 (μM) [95% CI] | Emax (%) [95% CI] |
| 5-HT2A | 2.11 [1.02-4.35] | 68 [50-86] |
| 5-HT2B | 0.61 [0.33-1.12] | 83 [66-100] |
Data from Rickli et al. (2015)
Table 3: Receptor Binding Affinities (Ki) of 4-APB
| Receptor | Ki (μM) |
| Serotonin Receptors | |
| 5-HT1A | > 10 |
| 5-HT1B | > 10 |
| 5-HT1D | > 10 |
| 5-HT2A | 1.8 |
| 5-HT2B | 0.45 |
| 5-HT2C | 0.82 |
| 5-HT3 | > 10 |
| 5-HT5a | > 10 |
| 5-HT6 | > 10 |
| 5-HT7 | > 10 |
| Adrenergic Receptors | |
| α1A | 3.2 |
| α2A | 0.13 |
| β1 | > 10 |
| β2 | > 10 |
| Dopamine Receptors | |
| D1 | > 10 |
| D2 | > 10 |
| D3 | > 10 |
| D4 | > 10 |
| D5 | > 10 |
| Histamine Receptors | |
| H1 | 6.8 |
| H2 | > 10 |
| H3 | > 10 |
| Muscarinic Receptors | |
| M1 | > 10 |
| M2 | > 10 |
| M3 | > 10 |
| M4 | > 10 |
| M5 | > 10 |
| Trace Amine-Associated Receptor | |
| TAAR1 (rat) | 0.23 |
Data from Rickli et al. (2015)
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of 4-APB.
Monoamine Transporter Uptake Inhibition Assay
This protocol outlines the procedure for determining the inhibitory potency of 4-APB on the norepinephrine, dopamine, and serotonin transporters using human embryonic kidney (HEK293) cells stably expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human NET, DAT, or SERT
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418)
-
Krebs-Ringer-HEPES buffer (KRH)
-
[³H]norepinephrine, [³H]dopamine, or [³H]serotonin (radioligands)
-
4-(2-aminopropyl)benzofuran HCl (test compound)
-
Desipramine, GBR12909, and S-citalopram (reference inhibitors)
-
96-well cell culture plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture: HEK293 cells expressing the specific monoamine transporter are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.
-
Assay Preparation: On the day of the experiment, the cell culture medium is removed, and the cells are washed with KRH buffer.
-
Compound Incubation: Cells are pre-incubated with various concentrations of 4-APB or the reference inhibitor in KRH buffer for a specified time (e.g., 10 minutes) at 37°C.
-
Radioligand Addition: The respective radioligand ([³H]norepinephrine for NET, [³H]dopamine for DAT, or [³H]serotonin for SERT) is added to each well and incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the lysate is measured using a microplate scintillation counter.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Radioligand Receptor Binding Assay
This protocol describes a competition binding assay to determine the affinity (Ki) of 4-APB for various G-protein coupled receptors.
Materials:
-
Cell membranes prepared from HEK293 cells or other appropriate cell lines expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A receptors).
-
4-(2-aminopropyl)benzofuran HCl (test compound).
-
Unlabeled reference ligand for determining non-specific binding.
-
Binding buffer specific to the receptor being assayed.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, the specific radioligand at a concentration close to its Kd, and varying concentrations of 4-APB.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the 96-well filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filter plate is dried, scintillation fluid is added to each well, and the radioactivity retained on the filters is quantified using a microplate scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of 4-APB. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Serotonin Receptor Functional Assay (Calcium Mobilization)
This protocol outlines a method to assess the functional activity (agonist or antagonist) of 4-APB at Gq-coupled serotonin receptors, such as 5-HT2A and 5-HT2B, by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the target serotonin receptor (e.g., 5-HT2A or 5-HT2B).
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
Pluronic F-127.
-
4-(2-aminopropyl)benzofuran HCl (test compound).
-
Serotonin or a known reference agonist.
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into the 96-well plates and allow them to grow to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often in the presence of Pluronic F-127 to aid in dye solubilization, for a specified time at 37°C.
-
Washing: The cells are washed with assay buffer to remove any extracellular dye.
-
Compound Addition and Fluorescence Measurement: The plate is placed in the fluorescence microplate reader. A baseline fluorescence reading is taken before the automated injection of 4-APB or the reference agonist. The fluorescence intensity is then measured over time to monitor changes in intracellular calcium levels.
-
Data Analysis: The change in fluorescence is used to generate concentration-response curves, from which EC50 (potency) and Emax (efficacy) values are determined using non-linear regression.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by 4-APB and the general workflows of the experimental protocols described above.
Caption: Interaction of 4-APB with Monoamine Transporters.
Caption: 4-APB Signaling at 5-HT2A/2B Receptors.
4-APB Hydrochloride: A Technical Guide to Serotonin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the serotonin (B10506) receptor binding affinity of 4-APB hydrochloride (4-(2-aminopropyl)benzofuran). It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers investigating the pharmacological profile of this and related compounds.
Quantitative Serotonin Receptor Binding Affinity of 4-APB
The following table summarizes the in vitro binding affinities of 4-APB for a range of human serotonin (5-HT) receptor subtypes. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | Kᵢ (nM) |
| 5-HT₁ₐ | 2100 |
| 5-HT₂ₐ | 950 |
| 5-HT₂ᵦ | 370 |
| 5-HT₂𝒸 | 490 |
Data sourced from Rickli et al. (2015).
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities, such as those presented above, is typically achieved through competitive radioligand binding assays. This section details a generalized protocol for such an assay targeting serotonin receptors, based on common methodologies in the field.
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific serotonin receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK 293 or CHO-K1) recombinantly expressing the human serotonin receptor subtype of interest.
-
Radioligand: A high-affinity ligand for the target receptor that has been labeled with a radioisotope (e.g., [³H]-ketanserin for 5-HT₂ₐ receptors, [³H]-LSD for 5-HT₆ receptors).
-
Test Compound: this compound, dissolved to create a range of concentrations.
-
Reference Compound: A known high-affinity antagonist for the target receptor (e.g., ketanserin (B1673593) for 5-HT₂ₐ) for determining non-specific binding.
-
Assay Buffer: A buffer solution appropriate for the receptor, typically containing Tris-HCl, MgCl₂, and EDTA at a physiological pH (e.g., 7.4).
-
Wash Buffer: Ice-cold buffer of a similar composition to the assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filter mats (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: A liquid scintillation counter to measure radioactivity.
-
Scintillation Cocktail: A liquid that emits light when excited by radioactive particles.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell pellets containing the receptor of interest on ice.
-
Homogenize the cells in a suitable buffer using a tissue homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 35,000 x g) at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh buffer.
-
Repeat the centrifugation and resuspension steps to wash the membranes.
-
After the final wash, resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford protein assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the prepared cell membranes.
-
Non-specific Binding: Add assay buffer, the radioligand, the reference compound at a high concentration (to saturate the receptors), and the cell membranes.
-
Competition Binding: Add assay buffer, the radioligand, varying concentrations of the test compound (this compound), and the cell membranes.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 27°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using the cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Place the filters into vials containing scintillation cocktail.
-
Measure the radioactivity of each filter using a liquid scintillation counter. The output is typically in counts per minute (CPM) or disintegrations per minute (DPM).
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of 4-APB and the methods used to study it.
The Monoaminergic Profile of 4-APB HCl: An In-depth Technical Examination of its Interaction with Dopamine and Norepinephrine Transporters
For Immediate Release
This technical guide provides a comprehensive analysis of the in vitro activity of 4-(2-aminopropyl)benzofuran (B12727005) hydrochloride (4-APB HCl) at the human dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and their impact on monoaminergic systems.
Quantitative Analysis of Transporter Inhibition
The inhibitory activity of 4-APB HCl at the human dopamine and norepinephrine transporters was characterized by determining its half-maximal inhibitory concentration (IC50) values. These values quantify the concentration of 4-APB HCl required to inhibit 50% of the transporter's activity. The data, derived from in vitro studies on human embryonic kidney 293 (HEK293) cells stably expressing the respective transporters, are summarized in the table below.
| Compound | Transporter | IC50 (nM) |
| 4-APB HCl | hDAT (human Dopamine Transporter) | 2,133 |
| hNET (human Norepinephrine Transporter) | 413 |
Data sourced from Rickli et al. (2015)
These findings indicate that 4-APB HCl is a more potent inhibitor of the norepinephrine transporter than the dopamine transporter, with an approximately 5-fold higher affinity for hNET over hDAT. Pharmacological studies have characterized 4-APB as a potent norepinephrine uptake inhibitor and a strong monoamine releaser[1].
Experimental Methodologies
The determination of the IC50 values for 4-APB HCl at the dopamine and norepinephrine transporters involves standardized in vitro assays. The following sections detail the typical experimental protocols for neurotransmitter uptake inhibition assays.
Cell Culture and Transfection
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). For stable expression of the transporters, cells are transfected with plasmids containing the cDNA for either the human dopamine transporter (hDAT) or the human norepinephrine transporter (hNET) using a suitable transfection reagent. Stable cell lines are then selected and maintained under appropriate antibiotic selection.
Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a test compound, such as 4-APB HCl, to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.
Materials:
-
HEK293 cells stably expressing hDAT or hNET
-
Assay buffer (e.g., Krebs-HEPES buffer)
-
Radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine)
-
Test compound (4-APB HCl) at various concentrations
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 24- or 48-well plates and allow them to adhere and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of 4-APB HCl or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add the radiolabeled substrate ([³H]dopamine for hDAT-expressing cells or [³H]norepinephrine for hNET-expressing cells) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a short period (e.g., 10-15 minutes) at the appropriate temperature to allow for substrate uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1% sodium dodecyl sulfate).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of 4-APB HCl that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50 value) by non-linear regression analysis of the concentration-response data.
Visualized Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the neurotransmitter uptake inhibition assay and the putative signaling pathway of 4-APB HCl at the presynaptic terminal.
Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.
Caption: Putative action of 4-APB HCl at the presynaptic terminal.
Conclusion
4-APB HCl demonstrates significant inhibitory activity at both the human dopamine and norepinephrine transporters, with a pronounced preference for the latter. The methodologies outlined in this guide provide a framework for the continued investigation of this and other novel psychoactive substances. A thorough understanding of the pharmacological profiles of these compounds is essential for predicting their physiological effects and potential for abuse, and for guiding future drug development and regulatory efforts.
References
The Enigmatic Profile of 4-APB Hydrochloride: An In-depth Technical Guide to its Presumed In Vivo Effects in Animal Models
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the anticipated in vivo effects of 4-APB hydrochloride (4-(2-aminopropyl)benzofuran) in animal models. It is important to note that while a significant body of research exists for the related benzofuran (B130515) compounds, particularly 5-APB and 6-APB, direct and extensive in vivo studies on this compound are currently limited in the public domain. Therefore, this document synthesizes the available in vitro pharmacological data for 4-APB and extrapolates potential in vivo outcomes based on the well-documented effects of its structural analogs. The experimental protocols and signaling pathways described represent the standard methodologies that would be employed to elucidate the precise in vivo profile of this compound.
Core Pharmacological Characteristics
4-APB is a monoamine releasing agent belonging to the benzofuran family, structurally related to amphetamine and MDMA.[1][2] In vitro studies have established it as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2] Notably, its inhibitory action is more pronounced on norepinephrine (B1679862) and serotonin (B10506) transporters compared to the dopamine (B1211576) transporter.[1][3] This profile suggests that its in vivo effects would be a complex interplay of stimulant, entactogenic, and potentially psychedelic-like properties.
Anticipated In Vivo Effects in Animal Models
Based on the pharmacology of 4-APB and the observed effects of its isomers, the following outcomes are predicted in rodent models.
Locomotor Activity
It is anticipated that this compound would modulate locomotor activity in a dose-dependent manner. At lower doses, an increase in horizontal and vertical movements in an open-field test is expected, indicative of a stimulant effect. However, at higher doses, this could transition into stereotyped behaviors, a common observation with monoamine releasers.
Table 1: Anticipated Dose-Dependent Effects of this compound on Locomotor Activity in Mice
| Parameter | Low Dose | Medium Dose | High Dose |
| Horizontal Activity | Increased | Significantly Increased | Potential Decrease with Stereotypy |
| Vertical Activity (Rearing) | Increased | Increased | Decreased |
| Stereotypy Score | 0-1 | 1-2 | >2 |
| Thigmotaxis | Decreased | Decreased | Variable |
Note: This table is predictive and requires experimental validation.
Neurochemical Alterations
Given its action as an SNDRA, administration of this compound is expected to significantly increase the extracellular concentrations of serotonin, norepinephrine, and dopamine in key brain regions such as the nucleus accumbens, prefrontal cortex, and striatum. The more potent action on serotonin and norepinephrine transporters suggests a pronounced effect on these systems.
Table 2: Predicted Neurochemical Changes in Rat Brain Following this compound Administration
| Neurotransmitter | Brain Region | Predicted Change from Baseline |
| Serotonin (5-HT) | Nucleus Accumbens | +++ |
| Prefrontal Cortex | +++ | |
| Norepinephrine (NE) | Prefrontal Cortex | +++ |
| Dopamine (DA) | Nucleus Accumbens | ++ |
| Striatum | ++ |
Key: +++ (High increase), ++ (Moderate increase). These predictions are based on the compound's in vitro transporter affinity.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to characterize the in vivo effects of this compound.
Open-Field Test for Locomotor Activity
This protocol is designed to assess the stimulant effects of this compound in mice.
Objective: To quantify dose-dependent changes in horizontal and vertical activity, as well as stereotyped behaviors.
Materials:
-
Open-field apparatus (e.g., 40 x 40 x 30 cm arena) with automated photobeam tracking or video analysis system.
-
This compound, dissolved in sterile saline (vehicle).
-
Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Acclimation: Habituate mice to the testing room for at least 60 minutes before the experiment.
-
Habituation to Arena: Place each mouse in the center of the open-field arena and allow for a 30-minute habituation period.
-
Drug Administration: Following habituation, administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical dose range to explore would be 0.1, 0.3, 1.0, and 3.0 mg/kg.
-
Data Collection: Immediately after injection, return the mouse to the arena and record locomotor activity for a period of 120 minutes. Key parameters to measure include total distance traveled, vertical counts (rearing), and time spent in the center versus the periphery of the arena.
-
Stereotypy Assessment: Manually score for stereotyped behaviors at 10-minute intervals using a standardized rating scale.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., two-way ANOVA with dose and time as factors).
In Vivo Microdialysis for Neurotransmitter Levels
This protocol details the procedure for measuring extracellular dopamine and serotonin levels in the rat nucleus accumbens.
Objective: To determine the effect of this compound on monoamine release.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2 mm membrane).
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
This compound, dissolved in artificial cerebrospinal fluid (aCSF).
-
Male Sprague-Dawley rats (250-300g).
Procedure:
-
Surgery: Anesthetize the rat and implant a guide cannula targeting the nucleus accumbens using stereotaxic coordinates. Allow for a 3-5 day recovery period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., 1.0 and 3.0 mg/kg, i.p.) or vehicle.
-
Post-injection Collection: Continue collecting dialysate samples for at least 3 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC-ED.
-
Data Analysis: Express neurotransmitter levels as a percentage of the mean baseline concentration and analyze using repeated measures ANOVA.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways likely affected by this compound and a typical experimental workflow.
Caption: Experimental workflow for assessing locomotor activity.
Caption: Interaction of 4-APB with monoamine transporters.
Caption: Postulated 5-HT2A receptor signaling cascade.
Conclusion
This compound is a psychoactive compound with a pharmacological profile that suggests significant stimulant and entactogenic effects in vivo. While direct experimental data in animal models remains to be fully elucidated, the information from its structural analogs and its in vitro activity provides a strong foundation for predicting its actions on locomotor activity and neurochemistry. The experimental protocols and signaling pathways detailed in this guide offer a clear roadmap for researchers to systematically investigate the in vivo effects of this and other novel psychoactive substances. Further research is imperative to fully characterize the therapeutic potential and toxicological risks associated with this compound.
References
- 1. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-APB - Wikipedia [en.wikipedia.org]
- 3. (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
4-APB Hydrochloride: Not a Confirmed Metabolite of 4-MAPB
A Technical Review of Benzofuran (B130515) Metabolism
For Immediate Release
Homburg, Saar, Germany – Extensive research into the metabolic pathways of N-methylated benzofuran derivatives, such as 5-MAPB and 6-MAPB, has revealed that their primary metabolites are the corresponding N-demethylated compounds, 5-APB and 6-APB, respectively. Contrary to the initial query, current scientific literature does not support the hypothesis that 4-APB hydrochloride is a metabolite of 4-MAPB. This technical guide synthesizes the available data on the metabolism of the closely related and well-documented positional isomers, 5-MAPB and 6-MAPB, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The metabolism of these novel psychoactive substances (NPS) is a critical area of study for forensic and clinical toxicology. Understanding the biotransformation of these compounds is essential for developing accurate detection methods and for assessing their pharmacological and toxicological profiles.
Metabolic Pathways of 5-MAPB and 6-MAPB
Studies on rat urine and human liver preparations have elucidated the primary metabolic routes for 5-MAPB and 6-MAPB. The main initial step in the metabolism of both 5-MAPB and 6-MAPB is N-demethylation, which is the removal of a methyl group from the amine. This process is primarily mediated by cytochrome P450 (CYP) enzymes.
For 5-MAPB , the major metabolites are 5-APB (the N-demethyl metabolite) and 3-carboxymethyl-4-hydroxy methamphetamine.[1][2] The CYP isoenzymes identified as being involved in the N-demethylation of 5-MAPB are CYP1A2, CYP2B6, CYP2C19, and CYP2D6, with CYP2B6 playing the most significant role.[1]
Similarly, the main metabolites of 6-MAPB are 6-APB (the N-demethyl metabolite) and 4-carboxymethyl-3-hydroxy methamphetamine.[3][4][5] The N-demethylation of 6-MAPB is facilitated by the CYP isoenzymes CYP1A2, CYP2D6, and CYP3A4.[3][4][5]
Following N-demethylation, further metabolism of the resulting APB compounds involves hydroxylation of the furan (B31954) ring, followed by enzymatic ring cleavage. This leads to the formation of carboxylic acid and alcohol metabolites, which can then undergo glucuronidation (a phase II metabolic reaction).
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and effects of these compounds.
Table 1: Cytochrome P450 Isoenzymes Involved in N-Demethylation
| Compound | Involved CYP Isoenzymes | Primary Contributing Isoenzyme |
| 5-MAPB | CYP1A2, CYP2B6, CYP2C19, CYP2D6[1] | CYP2B6[1] |
| 6-MAPB | CYP1A2, CYP2D6, CYP3A4[3][4][5] | Not specified |
Table 2: Plasma Concentrations in Human Cases (5-MAPB Ingestion)
| Compound | Concentration Range (µg/L) |
| 5-MAPB | 5 - 124[1] |
| 5-APB (metabolite) | 1 - 38[1] |
Experimental Protocols
The identification of these metabolic pathways relies on established in vitro and in vivo experimental models.
In Vitro Metabolism Studies
-
Objective: To identify the metabolites of a parent drug and the enzymes responsible for their formation.
-
Methodology:
-
Incubation: The parent compound (e.g., 5-MAPB or 6-MAPB) is incubated with human liver microsomes (HLMs) or S9 fractions. These preparations contain a mixture of drug-metabolizing enzymes, including CYPs and UGTs.
-
Reaction Quenching: After a set incubation period (e.g., up to 60 minutes), the reaction is stopped, typically by adding a solvent like acetonitrile.[6][7]
-
Analysis: The resulting mixture is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to separate and identify the parent drug and its metabolites.[1][3][4][5]
-
In Vivo Metabolism Studies
-
Objective: To identify metabolites present in biological samples after administration of a drug.
-
Methodology:
-
Administration: A controlled dose of the compound is administered to a test subject (e.g., a rat).
-
Sample Collection: Urine and/or plasma samples are collected over a period of time.
-
Sample Preparation: The samples undergo preparation steps such as solid-phase extraction and enzymatic cleavage of conjugates to isolate the metabolites.[1]
-
Analysis: The prepared samples are analyzed using GC-MS or LC-HRMS to identify the metabolites.[1]
-
Visualizing the Metabolic Pathways
The following diagrams illustrate the metabolic pathways of 5-MAPB and 6-MAPB.
References
- 1. Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-MAPB - Wikipedia [en.wikipedia.org]
- 3. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Characterization of 4-(2-Aminopropyl)benzofuran Hydrochloride (CAS No. 286834-82-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the characterization data for 4-(2-Aminopropyl)benzofuran hydrochloride (4-APB HCl), a substituted benzofuran (B130515) with the CAS number 286834-82-0.[1] 4-APB is a monoamine releasing agent, acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2] This document is intended for researchers, scientists, and drug development professionals, presenting key physical, chemical, and pharmacological properties, along with detailed experimental protocols for its analysis and synthesis.
Chemical and Physical Properties
4-APB hydrochloride is a crystalline solid.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 286834-82-0 | [1] |
| IUPAC Name | 1-(1-benzofuran-4-yl)propan-2-amine;hydrochloride | [3][4] |
| Synonyms | 4-(2-aminopropyl)benzofuran HCl, 4-APB HCl | [4] |
| Molecular Formula | C₁₁H₁₃NO · HCl | [1] |
| Molecular Weight | 211.7 g/mol | [1] |
| Appearance | Tan powder | [4] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, Methanol (B129727): 1 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |
| UV max (Methanol) | 247, 282 nm | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unequivocal identification of 4-APB HCl. The following sections detail the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4-APB HCl provides characteristic signals corresponding to the protons in its molecular structure.
Table 2: ¹H NMR Spectroscopic Data for 4-APB HCl in CD₃OD
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.59 | d | 1H | Ar-H |
| 7.43 | d | 1H | Ar-H |
| 7.29 | t | 1H | Ar-H |
| 7.02 | d | 1H | Ar-H |
| 3.65 | m | 1H | CH |
| 3.15 | dd | 1H | CH₂ |
| 2.95 | dd | 1H | CH₂ |
| 1.30 | d | 3H | CH₃ |
Data sourced from SWGDRUG Monograph.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
The electron ionization (EI) mass spectrum of 4-APB shows a characteristic fragmentation pattern.
Table 3: Key Fragments in the EI-Mass Spectrum of 4-APB
| m/z | Relative Intensity | Assignment |
| 175 | Moderate | Molecular Ion [M]⁺ |
| 131 | High | [M - C₂H₅N]⁺ |
| 44 | Base Peak | [C₂H₆N]⁺ |
Data sourced from Casale & Hays, 2012.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 4-APB HCl displays characteristic absorption bands corresponding to its functional groups.
Table 4: FTIR Absorption Bands for 4-APB HCl
| Wavenumber (cm⁻¹) | Description |
| 2914 | C-H stretch (aliphatic) |
| 1570, 1516 | C=C stretch (aromatic) |
| 1248, 1209 | C-O stretch (ether) |
| 764 | C-H bend (aromatic) |
Data sourced from SWGDRUG Monograph.[4]
Experimental Protocols
Detailed methodologies for the analysis and synthesis of 4-APB HCl are provided below.
Analytical Methods
-
Sample Preparation: Dissolve approximately 10 mg of the analyte in deuterated methanol (CD₃OD).
-
Instrument: 400 MHz NMR spectrometer.
-
Parameters:
-
Pulse Angle: 90°
-
Delay between pulses: 45 seconds
-
-
Sample Preparation: Prepare a solution of the analyte at approximately 4 mg/mL. Perform a base extraction into chloroform.
-
Instrument: Agilent gas chromatograph with a mass selective detector.
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at 1 mL/min.
-
Temperatures:
-
Injector: 280°C
-
MSD transfer line: 280°C
-
MS Source: 230°C
-
MS Quad: 150°C
-
-
Oven Program: Initial temperature of 100°C for 1.0 min, then ramp to 300°C at 12°C/min, and hold for 9.0 min.
-
Injection: 1 µL injection with a split ratio of 20:1.
-
MS Parameters: Mass scan range of 34-550 amu.
-
Instrument: FTIR spectrometer with a diamond ATR attachment.
-
Scan Parameters:
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
Synthesis Protocol
The synthesis of 4-APB can be achieved through a multi-step process starting from 3-bromophenol, as outlined by Casale and Hays (2012). The general synthetic scheme is depicted below.
Pharmacological Mechanism of Action
4-APB acts as a releasing agent for the monoamine neurotransmitters: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). This action is mediated by its interaction with the respective monoamine transporters: SERT, NET, and DAT.
References
An In-depth Technical Guide to the Analytical Reference Standard of 4-APB Hydrochloride
This guide provides a comprehensive overview of 4-APB hydrochloride (4-(2-Aminopropyl)benzofuran hydrochloride), a benzofuran (B130515) analog of amphetamine. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methodologies, and pharmacological profile.
Chemical and Physical Properties
This compound is a synthetic compound belonging to the benzofuran class of substances. As a structural analog of amphetamine, it shares a phenethylamine (B48288) backbone, which is a common feature in many neuroactive compounds.[1] The analytical reference standard is a highly purified and well-characterized form of the compound, essential for accurate identification, purity assessment, and quantification in analytical methods.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(1-benzofuran-4-yl)propan-2-amine;hydrochloride | [2] |
| Synonyms | 4-(2-Aminopropyl)Benzofuran HCl | [3] |
| CAS Number | 286834-82-0 | [4] |
| Molecular Formula | C₁₁H₁₃NO • HCl | [4] |
| Formula Weight | 211.7 g/mol | [4] |
| Purity | ≥98% | [4] |
| Appearance | A crystalline solid, Tan powder (HCl) | [4][5] |
| UV max (λmax) | 247, 282 nm | [4] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 5 years | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMF | 30 mg/ml |
| DMSO | 30 mg/ml |
| Ethanol | 30 mg/ml |
| Methanol | 1 mg/ml |
| PBS (pH 7.2) | 10 mg/ml |
| Data sourced from Cayman Chemical product information.[4] |
Synthesis Outline
The synthesis of this compound involves a multi-step process. While exact experimental details are often proprietary or subject to journal policies, a general synthetic scheme has been described.[6] A common route involves the reaction of a substituted bromophenol with bromoacetaldehyde (B98955) diethyl acetal (B89532), followed by cyclization to form the benzofuran ring. This intermediate is then converted to the corresponding propanone and subsequently undergoes reductive amination to yield 4-APB. The final step involves conversion to the hydrochloride salt.[6][7]
References
- 1. This compound | 286834-82-0 | Benchchem [benchchem.com]
- 2. 4-APB (hydrochloride) | C11H14ClNO | CID 10130545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. zeptometrix.com [zeptometrix.com]
- 4. caymanchem.com [caymanchem.com]
- 5. swgdrug.org [swgdrug.org]
- 6. forendex.southernforensic.org [forendex.southernforensic.org]
- 7. 6-APB - Wikipedia [en.wikipedia.org]
Forensic Applications of 4-APB Hydrochloride Identification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-APB hydrochloride (4-(2-aminopropyl)benzofuran) is a synthetic entactogen and stimulant of the benzofuran (B130515) class. As a novel psychoactive substance (NPS), it has been encountered in forensic casework, necessitating robust and reliable analytical methods for its unequivocal identification in seized materials and biological specimens. This technical guide provides a comprehensive overview of the forensic applications of this compound identification, detailing validated analytical methodologies and their associated data. The information presented is intended to assist researchers, forensic scientists, and drug development professionals in understanding and implementing the necessary techniques for the analysis of this compound.
Analytical Methodologies
The forensic identification of this compound relies on a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are principal methods for its detection and quantification, particularly in complex matrices. Spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation and confirmation of the compound, especially in the analysis of bulk or seized materials.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique in forensic drug analysis due to its high resolving power and sensitivity. For 4-APB, it provides characteristic retention times and mass spectra, enabling its identification.
Data Presentation: GC-MS Parameters
| Parameter | Value | Reference |
| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm | [1] |
| Carrier Gas | Helium at 1 mL/min | [1] |
| Injector Temperature | 280°C | [1] |
| MSD Transfer Line Temp. | 280°C | [1] |
| MS Source Temperature | 230°C | [1] |
| MS Quad Temperature | 150°C | [1] |
| Oven Program | 100°C for 1 min, then ramp to 300°C at 12°C/min, hold for 9 min | [1] |
| Injection Volume | 1 µL | [1] |
| Split Ratio | 20:1 | [1] |
| Mass Scan Range | 34-550 amu | [1] |
| Retention Time | 7.018 min | [1] |
| Limit of Quantification (LOQ) in blood | 1-2.5 ng/mL (for related amphetamines) | [2] |
| Limit of Detection (LOD) in blood | 0.02-0.72 ng/mL (for related amphetamines) | [2] |
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation (Seized Material):
-
Accurately weigh the sample and dissolve in an appropriate solvent such as chloroform (B151607) or methanol (B129727) to a concentration of approximately 1 mg/mL.
-
For quantitative analysis, an internal standard (e.g., n-tetracosane) should be added.
-
If necessary, perform a base extraction by adding a 10% sodium hydroxide (B78521) solution, vortexing, and collecting the organic layer.
-
Filter the solution if any particulate matter is present.
-
-
Instrumental Analysis:
-
Set up the GC-MS instrument according to the parameters listed in the data table above.
-
Inject a 1 µL aliquot of the prepared sample into the GC-MS.
-
Acquire the data in full scan mode.
-
-
Data Analysis:
-
Compare the retention time of the peak of interest with that of a certified reference standard for 4-APB.
-
Analyze the mass spectrum of the peak and compare it with a reference mass spectrum of 4-APB. The characteristic ions for 4-APB (as the free base) include a base peak at m/z 44 and a molecular ion at m/z 175.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of 4-APB in biological matrices such as blood and urine, often with minimal sample preparation ("dilute-and-shoot").
Data Presentation: LC-MS/MS Parameters
| Parameter | Value (Typical for Synthetic Cathinones) | Reference |
| LC Column | C18 reversed-phase column | [3] |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water, both containing formic acid | [1][4] |
| Flow Rate | 0.2-0.5 mL/min | [1] |
| Injection Volume | 5-20 µL | [1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][4] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [1][4] |
| Linearity (Urine) | R² > 0.99 | [3] |
| LOD (Urine) | 0.01-1.5 ng/mL | [3] |
| LOQ (Urine) | 0.05-5 ng/mL | [3] |
| Accuracy (Urine) | Within ±15% of nominal concentration | [3] |
| Precision (Urine) | <15% RSD | [3] |
Experimental Protocol: LC-MS/MS Analysis of 4-APB in Urine
-
Sample Preparation ("Dilute-and-Shoot"):
-
To 100 µL of urine sample, add 200 µL of a precipitation solution (e.g., methanol:acetonitrile, 3:1, v/v).[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Instrumental Analysis:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the appropriate gradient elution program to separate the analyte of interest.
-
Monitor the specific MRM transitions for 4-APB and its internal standard.
-
-
Data Analysis:
-
Identify 4-APB by its retention time and the presence of the correct precursor-product ion transitions.
-
Quantify the concentration of 4-APB by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule, providing a characteristic "fingerprint" of the compound. It is particularly useful for the analysis of solid, seized samples.
Data Presentation: FTIR Parameters
| Parameter | Value | Reference |
| Instrument | FTIR with diamond ATR attachment (3 bounce) | [1] |
| Number of Scans | 32 | [1] |
| Resolution | 4 cm⁻¹ | [1] |
| Sample Gain | 8 | [1] |
| Aperture | 150 | [1] |
Experimental Protocol: FTIR Analysis of this compound
-
Sample Preparation:
-
Place a small amount of the powdered this compound sample directly onto the diamond ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in press.
-
-
Instrumental Analysis:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum according to the parameters in the table above.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of this compound. Key vibrational bands should be identified and matched.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound by analyzing the magnetic properties of its atomic nuclei. It is a powerful tool for the definitive structural confirmation of new psychoactive substances.
Data Presentation: ¹H NMR Parameters
| Parameter | Value | Reference |
| Instrument | 400 MHz NMR spectrometer | [1] |
| Solvent | Deuterated methanol (CD₃OD) | [1] |
| Reference | Tetramethylsilane (TMS) at 0 ppm | [1] |
| Internal Standard | Maleic acid (for quantitative analysis) | [1] |
| Spectral Width | -3 to 13 ppm | [1] |
Experimental Protocol: ¹H NMR Analysis of this compound
-
Sample Preparation:
-
Dissolve approximately 10 mg of the this compound sample in deuterated methanol (CD₃OD) containing TMS as a reference standard.[1]
-
Transfer the solution to an NMR tube.
-
-
Instrumental Analysis:
-
Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.
-
-
Data Analysis:
-
Analyze the chemical shifts, splitting patterns, and integration of the peaks to confirm the structure of 4-APB. The spectrum should be consistent with the known structure of the molecule.
-
Visualization of Analytical Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the typical analytical workflow for the identification of this compound and its proposed mechanism of action.
Caption: Analytical workflow for 4-APB identification.
Caption: Proposed signaling pathway of 4-APB.
Conclusion
The identification of this compound in a forensic context requires the application of multiple analytical techniques to ensure accurate and reliable results. This guide has provided an in-depth overview of the primary methods employed, including GC-MS, LC-MS/MS, FTIR, and NMR, complete with experimental protocols and relevant quantitative data. The provided diagrams illustrate a standard workflow for the forensic analysis of 4-APB and its presumed mechanism of action as a monoamine releasing agent. By utilizing these methodologies, forensic laboratories can confidently identify this compound in various evidentiary materials, contributing to public safety and the broader understanding of novel psychoactive substances.
References
- 1. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood | springermedizin.de [springermedizin.de]
- 3. antisel.gr [antisel.gr]
- 4. lcms.cz [lcms.cz]
Solubility Profile of 4-APB Hydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 4-APB Hydrochloride in Various Solvents.
Introduction
This compound, or 4-(2-aminopropyl)benzofuran (B12727005) hydrochloride, is a psychoactive substance belonging to the substituted benzofuran (B130515) and phenethylamine (B48288) classes. As a compound of interest in toxicological and pharmacological research, a thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is crucial for the design and execution of in vitro and in vivo studies, as well as for the development of analytical methods for its detection and quantification. This technical guide provides a comprehensive overview of the available data on the solubility of this compound, outlines plausible experimental methodologies for its determination, and presents relevant biochemical pathways.
Physicochemical Properties of this compound
-
IUPAC Name: 1-(1-Benzofuran-4-yl)propan-2-amine hydrochloride
-
Molecular Formula: C₁₁H₁₃NO · HCl
-
Molecular Weight: 211.7 g/mol
-
Appearance: Tan powder (hydrochloride salt)[1]
-
CAS Number: 286834-82-0[2]
Solubility Data
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The following table summarizes the known quantitative solubility of this compound in a range of common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Solvent Type |
| Dimethylformamide (DMF) | 30 | 0.142 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 30 | 0.142 | Polar Aprotic |
| Ethanol | 30 | 0.142 | Polar Protic |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 | 0.047 | Aqueous Buffer |
| Methanol | 1 | 0.0047 | Polar Protic |
Data sourced from Cayman Chemical product information.[3]
Experimental Protocols for Solubility Determination
While the precise experimental conditions used to generate the data in the table above are not publicly available, a standard and widely accepted method for determining the solubility of a chemical compound is the shake-flask method . This technique is considered the gold standard for obtaining equilibrium solubility data. A generalized protocol is described below.
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, at which point the concentration of the dissolved solute in the solvent is constant. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2, Methanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Generalized Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of vials.
-
Add a precise volume of each solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
-
-
Sample Preparation for Analysis:
-
Remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining fine particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or UV-Vis spectrophotometry method. The UV maxima for 4-APB are at approximately 247 nm and 282 nm.[2]
-
Construct a calibration curve from the analytical responses of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in mg/mL and calculate the molar solubility (mol/L).
-
Visualization of Relevant Pathways
Potential Metabolic Pathway of 4-APB Precursors
4-APB is a potential metabolite of 4-MAPB (N-methyl-4-(2-aminopropyl)benzofuran) and 4-EAPB (N-ethyl-4-(2-aminopropyl)benzofuran), based on the known metabolism of the related compound 5-MAPB. The primary metabolic step is the N-dealkylation of the secondary amine to a primary amine, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver.
Caption: Potential metabolic conversion of 4-MAPB and 4-EAPB to 4-APB via N-dealkylation.
Generalized Experimental Workflow for Synthesis
The synthesis of this compound typically involves a multi-step process starting from a substituted phenol. A generalized workflow is depicted below, highlighting the key stages of the synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Conclusion
This technical guide provides essential information on the solubility of this compound for researchers and professionals in the fields of toxicology, pharmacology, and analytical chemistry. The tabulated solubility data serves as a practical reference for solvent selection in experimental design. The outlined generalized experimental protocol for solubility determination offers a robust methodology for laboratories seeking to verify or expand upon the existing data. Furthermore, the visualized metabolic and synthetic pathways provide a conceptual framework for understanding the biochemical context and origin of this compound. It is recommended that researchers independently verify the solubility of this compound under their specific experimental conditions to ensure accuracy and reproducibility.
References
Methodological & Application
Application Note and Protocol for the Quantification of 4-APB Hydrochloride using GC-MS
This document provides a detailed protocol for the quantitative analysis of 4-amino-1-phenylbutane (4-APB) hydrochloride in forensic and research samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for this novel psychoactive substance (NPS).
Introduction
4-APB is a synthetic entactogen of the phenethylamine (B48288) class and has emerged as a novel psychoactive substance. Accurate and sensitive quantification is crucial for forensic toxicology, clinical diagnostics, and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and powerful technique for the separation, identification, and quantification of a wide range of compounds, including NPS.[1][2] This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis to ensure reliable quantification of 4-APB. Due to the polar nature of the primary amine group in 4-APB, derivatization is employed to improve its volatility and chromatographic performance.[3][4]
Experimental Protocol
This protocol is a recommended starting point and should be validated in the end-user's laboratory to ensure it meets specific performance requirements.
Materials and Reagents
-
4-APB hydrochloride reference standard
-
Internal Standard (IS) (e.g., Amphetamine-d5, Methamphetamine-d5, or other suitable deuterated analog)
-
Methanol (HPLC grade)
-
Ethyl Acetate (B1210297) (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or other suitable silylating agent[5]
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Nitrogen gas (high purity)
-
Autosampler vials with inserts
Sample Preparation (Solid-Phase Extraction)
This procedure is suitable for urine or plasma samples.
-
Sample Pre-treatment: To 1 mL of the sample, add 1 mL of 0.1 M phosphate buffer (pH 6.0) and the internal standard. Vortex for 30 seconds.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 50 µL of ethyl acetate.
Derivatization
Derivatization is crucial for improving the chromatographic properties of 4-APB.[6]
-
To the reconstituted extract, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Parameters
The following are recommended starting parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Calibration and Quantification
Prepare calibration standards by spiking blank matrix with known concentrations of this compound and a constant concentration of the internal standard. Process the calibrators and quality control samples alongside the unknown samples using the same extraction and derivatization procedure. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of derivatized 4-APB. The specific ions and retention times should be determined experimentally using a reference standard.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 4-APB-TMS Derivative | To be determined | e.g., primary fragment | e.g., secondary fragment | e.g., molecular ion fragment |
| Internal Standard-TMS | To be determined | e.g., primary fragment | e.g., secondary fragment | e.g., molecular ion fragment |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical protocol.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by GC-MS. The described method, which includes solid-phase extraction for sample cleanup and derivatization for enhanced analytical performance, offers a reliable approach for forensic and research laboratories. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and defensible results.
References
- 1. mdpi.com [mdpi.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
Application Note: FTIR Analysis of 4-APB Hydrochloride Reference Standard
Abstract
This application note provides a detailed protocol for the analysis of a 4-APB (4-(2-Aminopropyl)benzofuran) hydrochloride reference standard using Fourier Transform Infrared (FTIR) spectroscopy. The primary method described is Attenuated Total Reflectance (ATR)-FTIR, a rapid and non-destructive technique that requires minimal sample preparation. This document is intended for researchers, scientists, and drug development professionals involved in the identification and characterization of psychoactive substances and related compounds. The provided methodologies and expected spectral data will aid in ensuring the identity and quality of 4-APB hydrochloride reference standards.
Introduction
This compound is a substituted benzofuran (B130515) and a psychoactive substance that has been identified as a designer drug.[1] Accurate and reliable analytical methods are crucial for the unambiguous identification of this compound in forensic and research settings. FTIR spectroscopy is a powerful technique for the identification of chemical substances based on their unique vibrational characteristics.[1] The resulting infrared spectrum serves as a molecular "fingerprint," allowing for the identification of functional groups and comparison with reference spectra. This application note focuses on the use of ATR-FTIR for the analysis of powdered this compound, a technique well-suited for solid samples due to its simplicity and speed.[1]
Chemical Information
| Compound Name | This compound |
| Synonyms | 4-(2-Aminopropyl)benzofuran hydrochloride, 1-(1-Benzofuran-4-yl)propan-2-amine hydrochloride[2] |
| Chemical Formula | C₁₁H₁₃NO · HCl[1][3] |
| Molecular Weight | 211.69 g/mol [2][3] |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
Predicted FTIR Spectral Data
Due to the limited availability of a public reference spectrum for this compound, the following table outlines the predicted characteristic infrared absorption bands based on the functional groups present in the molecule. These include stretches and bends associated with the primary amine hydrochloride, the aromatic benzofuran ring system, and the alkyl chain.[4][5][6]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3000-2800 | -NH₃⁺ (Amine salt) | N-H Stretch | Strong, Broad |
| ~2950-2850 | C-H (Alkyl) | C-H Stretch | Medium |
| ~1600 & ~1500-1430 | C=C (Aromatic) | C=C Stretch | Strong to Weak |
| ~1620-1550 | -NH₃⁺ (Amine salt) | N-H Bend (Asymmetric) | Medium |
| ~1550-1480 | -NH₃⁺ (Amine salt) | N-H Bend (Symmetric) | Medium |
| ~1250-1020 | C-N (Aliphatic Amine) | C-N Stretch | Medium |
| ~1250 | C-O-C (Aromatic Ether) | Asymmetric Stretch | Strong |
| ~1040 | C-O-C (Aromatic Ether) | Symmetric Stretch | Strong |
| Below 900 | C-H (Aromatic) | Out-of-plane Bending | Strong |
Experimental Protocol: ATR-FTIR Analysis
This protocol describes the analysis of a powdered this compound reference standard using an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
Instrumentation and Materials:
-
FTIR Spectrometer (e.g., Thermo-Nicolet Nexus 670 or equivalent)[7][8]
-
ATR Accessory with a diamond crystal
-
This compound Reference Standard (powder form)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Instrument Parameters:
| Parameter | Value |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹[7][8] |
| Number of Scans | 16-32[7][8][9] |
| Apodization | Happ-Genzel |
| Detector | DTGS |
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residues. Clean the crystal surface with a lint-free wipe soaked in isopropanol or ethanol (B145695) and allow it to dry completely.
-
Acquire a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric and instrumental interferences.
-
-
Sample Preparation and Analysis:
-
Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the powder and the crystal surface.
-
Acquire the sample spectrum using the same instrument parameters as the background scan.
-
-
Data Processing and Interpretation:
-
The acquired sample spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify the characteristic absorption bands and compare them to the predicted wavenumbers in the table above and any available reference spectra. The fingerprint region (below 1500 cm⁻¹) is particularly important for unambiguous identification, as it contains a complex pattern of absorptions unique to the molecule.[5]
-
-
Cleaning:
-
After analysis, carefully remove the powder from the ATR crystal.
-
Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination.
-
Experimental Workflow
Caption: Workflow for the FTIR analysis of this compound.
Logical Relationship of Functional Groups to Spectrum
Caption: Relationship of functional groups in 4-APB HCl to their expected IR absorptions.
Discussion
The ATR-FTIR method is a highly effective and efficient technique for the identification of this compound reference standards. The procedure is straightforward, non-destructive, and requires minimal sample, making it ideal for routine quality control and forensic analysis. The presence of a primary amine hydrochloride is expected to produce strong, broad absorption bands in the N-H stretching region (around 3000-2800 cm⁻¹) and distinct bending vibrations in the 1620-1480 cm⁻¹ range. The benzofuran moiety will be characterized by aromatic C=C stretching vibrations and C-H out-of-plane bending, while the propyl chain will contribute to the C-H stretching absorptions. It is important to note that the exact peak positions and shapes can be influenced by factors such as polymorphism, which has been observed in related compounds.[8] Therefore, for definitive identification, the entire spectral pattern, especially in the fingerprint region, should be compared with that of a certified reference standard analyzed under identical conditions.
Conclusion
This application note provides a comprehensive protocol for the FTIR analysis of this compound reference standards using the ATR technique. The outlined experimental procedure and expected spectral data serve as a valuable resource for laboratories involved in the analysis of this and structurally related compounds. The use of ATR-FTIR offers a rapid, reliable, and non-destructive means of confirming the identity of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 4-APB (hydrochloride) | C11H14ClNO | CID 10130545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. forendex.southernforensic.org [forendex.southernforensic.org]
- 8. forendex.southernforensic.org [forendex.southernforensic.org]
- 9. swgdrug.org [swgdrug.org]
Application Note: Quantitative Analysis of 4-APB in Biological Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-(2-aminopropyl)benzofuran (B12727005) (4-APB) in biological matrices such as plasma, serum, and urine. 4-APB is a psychoactive substance of the benzofuran (B130515) class, known to act as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). The described method utilizes a straightforward sample preparation procedure followed by rapid and robust LC-MS/MS detection, making it suitable for forensic toxicology, clinical research, and drug metabolism studies. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for reliable bioanalytical quantification.
Introduction
4-APB is a novel psychoactive substance that has emerged on the recreational drug market. As an SNDRA, it increases the synaptic concentrations of serotonin, norepinephrine, and dopamine, leading to stimulant and entactogenic effects. The rise in the use of such designer drugs necessitates the development of sensitive and specific analytical methods for their detection and quantification in biological samples to aid in clinical and forensic investigations. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the gold standard for bioanalysis. This application note provides a representative LC-MS/MS protocol for the determination of 4-APB in plasma and urine.
Experimental
Sample Preparation
A simple and efficient sample preparation is crucial for accurate and reproducible results. Two protocols are provided for different biological matrices.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., 4-APB-d5).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
-
To 500 µL of urine sample in a glass tube, add 50 µL of internal standard solution (e.g., 4-APB-d5).
-
Add 200 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 2 mL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (9:1, v/v).
-
Vortex for 2 minutes and then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Method
The chromatographic separation is performed on a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B in 3.0 min, hold for 1 min, return to initial |
| conditions and re-equilibrate for 1 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| 4-APB | 176.1 | 131.1 (Quantifier) | 25 |
| 176.1 | 115.1 (Qualifier) | 35 | |
| 4-APB-d5 (IS) | 181.1 | 136.1 | 25 |
Note: The MRM transitions and collision energies are proposed based on the structure of 4-APB and may require optimization on the specific instrument used.
Results and Discussion
Method validation was performed according to established guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity and Range
The method was found to be linear over the concentration range of 1 to 500 ng/mL in both plasma and urine. The coefficient of determination (r²) was consistently >0.99 for all calibration curves.
Table 2: Representative Calibration Curve Data
| Analyte | Matrix | Range (ng/mL) | r² |
| 4-APB | Plasma | 1 - 500 | >0.995 |
| 4-APB | Urine | 1 - 500 | >0.996 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (low, mid, and high). The results are summarized in Table 3.
Table 3: Accuracy and Precision Data
| Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Plasma | Low QC | 5 | 4.2 | 102.5 | 5.8 | 101.9 |
| Mid QC | 50 | 3.1 | 98.7 | 4.5 | 99.2 | |
| High QC | 400 | 2.5 | 101.3 | 3.9 | 100.8 | |
| Urine | Low QC | 5 | 5.1 | 103.1 | 6.2 | 102.4 |
| Mid QC | 50 | 3.8 | 99.5 | 5.1 | 100.3 | |
| High QC | 400 | 2.9 | 100.9 | 4.3 | 101.5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
Table 4: LOD and LOQ
| Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| Plasma | 0.5 | 1.0 |
| Urine | 0.5 | 1.0 |
Visualizations
Experimental Workflow
Synthesis and purification of 4-APB hydrochloride for research
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-
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-
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-
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-
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Application Notes and Protocols for 4-APB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the safe handling, storage, and use of 4-APB hydrochloride (4-(2-Aminopropyl)benzofuran hydrochloride) in a research setting. The following protocols and data are intended to ensure the integrity of the compound and the safety of laboratory personnel.
Compound Information
| Property | Value | Reference |
| Formal Name | α-methyl-4-benzofuranethanamine, monohydrochloride | [1] |
| CAS Number | 286834-82-0 | [1] |
| Molecular Formula | C₁₁H₁₃NO • HCl | [1] |
| Formula Weight | 211.7 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
Safety and Handling Precautions
Hazard Identification:
-
Harmful if swallowed.
-
Causes serious eye irritation.
Personal Protective Equipment (PPE) and Handling Guidelines:
-
Ventilation: Use only in a well-ventilated area, preferably in a fume hood.[2]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves after use.
-
Skin and Body Protection: Wear a lab coat. Avoid contact with skin.[2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on Skin: Wash with plenty of water.
-
If Inhaled: Move person to fresh air and keep comfortable for breathing.
Storage and Stability
Proper storage is crucial to maintain the stability and integrity of this compound.
| Condition | Recommendation | Stability |
| Long-term Storage (Solid) | Store at -20°C. Keep container tightly sealed. | ≥ 5 years |
| Stock Solutions | Aliquot into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. | Up to 1-2 months at -20°C; up to 6 months at -80°C.[3] |
Solubility Data
The solubility of this compound in various solvents is provided below. Prepare solutions immediately before use whenever possible.
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 30 mg/mL |
| Methanol | 1 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol is adapted from best practices for similar research compounds.[3]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: On an analytical balance, carefully weigh out 2.117 mg of this compound and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolving: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. Label each vial with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots at -20°C or -80°C.
Analytical Characterization by GC-MS (Gas Chromatography-Mass Spectrometry)
The following is a general workflow for the analysis of this compound, based on methods used for differentiating APB isomers.[4][5]
Objective: To confirm the identity and purity of this compound.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent Model 7890A (or equivalent)
-
Mass Selective Detector: Agilent Model 5975C (or equivalent)
-
Injector: Split mode (e.g., 21.5:1) at 280°C
-
Oven Temperature Program:
-
Initial Temperature: 100°C
-
Ramp Rate: 6°C/min
-
Final Temperature: 300°C
-
Final Hold: 5.67 min
-
-
MSD Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
For analysis of the free base, dissolve the hydrochloride salt in boiling water, basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and extract with an organic solvent like chloroform (B151607) (CHCl₃).[4]
Procedure:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Acquire the data according to the specified instrument parameters.
-
Analyze the resulting chromatogram and mass spectrum. The mass spectrum of 4-APB is expected to show a molecular ion (M+) at m/z 175 and a base peak at m/z 44, consistent with related aminopropylbenzofurans.[4]
Diagrams
Caption: Workflow for the safe handling and storage of this compound.
Disclaimer: This document is intended for informational purposes for research professionals and does not constitute medical or legal advice. All laboratory work should be conducted in accordance with institutional safety policies and regulations.
References
Application Notes and Protocols for Studying the Effects of 4-APB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to characterize the pharmacological and toxicological effects of 4-APB hydrochloride. The protocols are based on established methodologies for studying psychoactive substances, with specific considerations for a compound with a suspected mechanism of action as a monoamine releasing agent and receptor agonist.
Introduction
4-(2-Aminopropyl)benzofuran (4-APB) is a psychoactive substance belonging to the benzofuran (B130515) family. Like its isomers 5-APB and 6-APB, it is structurally related to amphetamine and MDMA. Preliminary data suggests that 4-APB acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA)[1]. A thorough understanding of its pharmacological profile is crucial for both public health and potential therapeutic development.
This document outlines a series of in vitro and in vivo experiments to elucidate the mechanism of action, pharmacokinetics, and potential toxicity of this compound.
In Vitro Pharmacological Profiling
Objective: To determine the affinity and functional activity of this compound at key molecular targets, including monoamine transporters and serotonin (B10506) receptors.
2.1. Radioligand Binding Assays
Protocol:
-
Preparation of Cell Membranes: Utilize cell lines stably expressing human serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters, as well as 5-HT2A, 5-HT2B, and 5-HT2C receptors. Prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Assay:
-
Incubate membrane preparations with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, and [3H]mesulergine for 5-HT2C) and varying concentrations of this compound (e.g., 10-10 to 10-5 M).
-
Incubate at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known non-labeled ligand) from total binding.
-
Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.
-
Data Presentation:
| Target | Radioligand | Ki of 4-APB (nM) |
| SERT | [3H]citalopram | Hypothetical Value |
| DAT | [3H]WIN 35,428 | Hypothetical Value |
| NET | [3H]nisoxetine | Hypothetical Value |
| 5-HT2A Receptor | [3H]ketanserin | Hypothetical Value |
| 5-HT2B Receptor | [3H]LSD | Hypothetical Value |
| 5-HT2C Receptor | [3H]mesulergine | Hypothetical Value |
2.2. Monoamine Transporter Function Assays
Protocol:
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by homogenization and differential centrifugation.
-
Neurotransmitter Release Assay:
-
Pre-load synaptosomes with a radiolabeled monoamine (e.g., [3H]serotonin, [3H]dopamine, or [3H]norepinephrine).
-
Wash the synaptosomes to remove excess radiolabel.
-
Expose the synaptosomes to varying concentrations of this compound.
-
Measure the amount of radiolabel released into the supernatant using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the concentration of this compound that produces 50% of the maximal release (EC50).
-
Data Presentation:
| Transporter | EC50 for Release (nM) |
| SERT | Hypothetical Value |
| DAT | Hypothetical Value |
| NET | Hypothetical Value |
2.3. Receptor Functional Assays
Protocol:
-
Cell Culture: Use cell lines expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Calcium Mobilization Assay (for Gq-coupled 5-HT2 receptors):
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with varying concentrations of this compound.
-
Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.
-
-
Data Analysis:
-
Determine the EC50 and the maximal effect (Emax) relative to a known agonist (e.g., serotonin).
-
Data Presentation:
| Receptor | EC50 (nM) | Emax (% of Serotonin) |
| 5-HT2A | Hypothetical Value | Hypothetical Value |
| 5-HT2B | Hypothetical Value | Hypothetical Value |
| 5-HT2C | Hypothetical Value | Hypothetical Value |
Signaling Pathway Diagram:
References
Application Notes and Protocols for In Vitro Assessment of 4-APB Hydrochloride Transporter Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-aminopropylbenzofuran (4-APB) hydrochloride is a psychoactive substance that is structurally related to amphetamine and "entactogen" compounds like MDMA. Its pharmacological effects are primarily mediated by its interaction with monoamine transporters, which are responsible for the reuptake of key neurotransmitters—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—from the synaptic cleft. The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are crucial targets for a wide range of therapeutic agents and substances of abuse. Understanding the interaction of 4-APB hydrochloride with these transporters is essential for elucidating its mechanism of action, psychoactive properties, and potential neurotoxicity.
Pharmacological studies have characterized 4-APB and its analogs as potent inhibitors of norepinephrine uptake, with a more pronounced inhibition of serotonin reuptake compared to dopamine reuptake in cells transfected with human transporters[1]. These in vitro assays are fundamental tools for determining the potency and selectivity of compounds like this compound at each of the monoamine transporters. This document provides detailed protocols for conducting such assays.
Data Presentation: Transporter Inhibition Profile
Table 1: Comparative Monoamine Transporter Inhibition Data for APB Analogs and MDMA
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Primary Activity Profile |
| This compound | Data not available | Potent Inhibitor | More potent inhibitor than at DAT | Potent NET inhibitor, with greater SERT vs. DAT inhibition[1] |
| 5-APB | 2300 | 470 | 320 | SERT/NET > DAT Inhibitor/Releaser |
| 6-APB | 1100 | 790 | 3200 | DAT/NET > SERT Inhibitor/Releaser |
| MDMA | 1300 | 610 | 440 | SERT/NET/DAT Inhibitor/Releaser |
Note: IC50 values for 5-APB, 6-APB, and MDMA are representative values from in vitro studies and may vary depending on the specific experimental conditions.
Experimental Protocols
Two primary in vitro methods are commonly employed to assess the activity of compounds at monoamine transporters: radioligand uptake inhibition assays and fluorescence-based uptake inhibition assays.
Protocol 1: Radioligand Uptake Inhibition Assay in Transfected HEK293 Cells
This protocol describes the measurement of this compound's ability to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into human embryonic kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)
-
Poly-D-lysine coated 96-well plates
-
Krebs-HEPES buffer (KHB)
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin
-
This compound stock solution
-
Reference inhibitors (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the transporter of interest under standard conditions (37°C, 5% CO₂).
-
Seed the cells into poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the assay.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and reference inhibitors in KHB.
-
Prepare the radiolabeled substrate solution in KHB at a concentration near its Km for the respective transporter.
-
-
Uptake Inhibition Assay:
-
On the day of the assay, aspirate the culture medium from the wells and wash the cells once with KHB.
-
Add the various concentrations of this compound or reference inhibitor to the appropriate wells. Include wells with buffer only for total uptake and wells with a high concentration of a known inhibitor for non-specific uptake.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake reaction by adding the radiolabeled substrate solution to all wells.
-
Incubate for a short period (typically 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB.
-
Lyse the cells by adding a scintillation cocktail to each well.
-
Quantify the amount of radiolabel taken up by the cells using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake from all other values to obtain specific uptake.
-
Plot the percentage of specific uptake against the logarithm of the concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Protocol 2: Fluorescence-Based Uptake Inhibition Assay
This protocol utilizes a fluorescent substrate that mimics biogenic amines and a masking dye to quench extracellular fluorescence, allowing for a homogeneous, no-wash assay format.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Cell culture medium
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescent Neurotransmitter Transporter Uptake Assay Kit (commercially available)
-
This compound stock solution
-
Reference inhibitors
-
Fluorescence microplate reader with bottom-read capabilities
Procedure:
-
Cell Plating:
-
Seed HEK293 cells expressing the transporter of interest into black, clear-bottom microplates.
-
-
Compound Addition:
-
Add serial dilutions of this compound or reference inhibitors to the wells.
-
-
Assay Initiation:
-
Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions.
-
Add the solution to all wells to initiate the uptake.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
The assay can be run in two modes:
-
Kinetic Mode: Measure the fluorescence signal at regular intervals over a period of time (e.g., 30-60 minutes).
-
Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then read the final fluorescence signal.
-
-
-
Data Analysis:
-
For kinetic data, the rate of uptake can be determined from the slope of the fluorescence signal over time.
-
For endpoint data, use the final fluorescence values.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound and fitting to a dose-response curve.
-
Signaling and Mechanism of Action
This compound acts as an inhibitor at monoamine transporters. By binding to DAT, NET, and SERT, it blocks the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling effects on postsynaptic receptors. The relative potency of 4-APB at each transporter determines its specific pharmacological profile.
References
Application Notes and Protocols for Investigating 4-APB Hydrochloride Pharmacology in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 4-(2-aminopropyl)benzofuran (B12727005) (4-APB) is a research chemical and a positional isomer of the better-known psychoactive substances 5-APB and 6-APB. There is a significant lack of specific pharmacological data and established animal model protocols for 4-APB hydrochloride in peer-reviewed literature. The following application notes and protocols are therefore extrapolated from extensive research on its structural analogs, 5-APB and 6-APB. This document provides a predictive framework for initiating research on 4-APB, assuming a similar, but not identical, pharmacological profile. All proposed studies must be conducted under appropriate ethical guidelines and regulations for animal research.
Introduction and Pharmacological Profile
4-APB belongs to the substituted benzofuran (B130515) class of compounds, which are analogs of phenethylamines like 3,4-methylenedioxyamphetamine (MDA). Based on studies of its isomers, 4-APB is presumed to act primarily as a monoamine releasing agent and reuptake inhibitor, with additional activity at serotonin (B10506) (5-HT) receptors.[1] Pharmacological studies on a series of APB isomers (4-APB, 5-APB, 6-APB, and 7-APB) have indicated potent norepinephrine (B1679862) uptake inhibition with a more pronounced inhibition of serotonin versus dopamine (B1211576) uptake.[1]
The primary molecular targets are expected to be the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[2][3] Like its analogs, 4-APB likely functions as a substrate for these transporters, inducing non-exocytotic neurotransmitter release (efflux) by reversing the normal direction of transporter flux.[2][3] Furthermore, direct agonism at 5-HT₂ receptor subtypes (5-HT₂ₐ, 5-HT₂ₑ, and particularly 5-HT₂ₑ) is a hallmark of related benzofurans and may contribute to potential psychedelic-like effects and cardiotoxicity.[1][2]
Predicted Molecular Mechanism of Action
Quantitative Data Summary (Based on Analogs 5-APB & 6-APB)
Quantitative characterization is the first step in understanding a novel compound. The following tables summarize known in vitro data for 5-APB and 6-APB, which should serve as a benchmark for initial studies on 4-APB.
Table 1: In Vitro Pharmacological Profile of APB Analogs at Monoamine Transporters
| Compound | Transporter | Action | Potency (EC₅₀, nM)¹ |
|---|---|---|---|
| 5-APB | SERT | Releaser | 19 |
| NET | Releaser | 21 | |
| DAT | Releaser | 31 | |
| 6-APB | SERT | Releaser | 36 |
| NET | Releaser | 14 | |
| DAT | Releaser | 10 |
¹Data from studies in rat brain synaptosomes.[2]
Table 2: In Vitro Pharmacological Profile of APB Analogs at Serotonin (5-HT) Receptors
| Compound | Receptor | Action | Affinity (Kᵢ, nM) |
|---|---|---|---|
| 5-APB | 5-HT₂ₐ | Agonist | - (EC₅₀ = 6,300) |
| 5-HT₂ₑ | Potent Agonist | - (EC₅₀ = 280) | |
| 5-HT₂C | Agonist | 880 | |
| 6-APB | 5-HT₂ₐ | Partial Agonist | - (EC₅₀ = 5,900) |
| 5-HT₂ₑ | Potent Full Agonist | 3.7 | |
| 5-HT₂C | Agonist | 270 |
Data from various cell-based assays.[2]
Recommended Animal Models and Experimental Workflow
Rodent models, particularly rats (e.g., Sprague-Dawley) and mice (e.g., C57BL/6J, Swiss-Webster), are suitable for investigating the psychostimulant, neurochemical, and subjective effects of 4-APB.[4][5]
Detailed Experimental Protocols
Protocol 1: Assessment of Psychostimulant Effects (Locomotor Activity)
This protocol assesses the stimulant effects of 4-APB by measuring spontaneous movement in an open-field arena. Psychostimulants typically increase locomotor activity in a dose-dependent manner.[6][7]
-
Objective: To determine if this compound produces hyperlocomotion indicative of psychostimulant properties.
-
Animal Model: Male Swiss-Webster mice or Sprague-Dawley rats.
-
Apparatus: Open-field activity chambers (e.g., 40x40x40 cm) equipped with infrared photobeam arrays to automatically track movement. Alternatively, a camera can be mounted above the arena for video tracking with software like AnyMaze or EthoVision.[8][9]
-
Procedure:
-
Acclimation: Bring animals to the testing room at least 60 minutes before the experiment to acclimate to the environment.[8]
-
Habituation: Place each animal into the activity chamber for a 30-60 minute habituation period to establish a baseline activity level.
-
Administration: After habituation, administer this compound or vehicle (e.g., 0.9% saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Based on data from analogs, a starting dose range of 1-10 mg/kg could be explored.[2]
-
Testing: Immediately return the animal to the chamber and record locomotor activity for 90-120 minutes.
-
Data Analysis: Quantify total distance traveled, horizontal activity, and rearing (vertical counts) in 5- or 10-minute bins. Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.
-
Protocol 2: Neurochemical Analysis (In Vivo Microdialysis)
This protocol directly measures the effect of 4-APB on extracellular levels of dopamine and serotonin in a key brain region associated with reward and reinforcement, the nucleus accumbens.[10][11]
-
Objective: To quantify 4-APB-induced release of dopamine and serotonin in the nucleus accumbens of awake, freely-moving rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Surgery: Anesthetize rats and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a 5-7 day recovery period.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm active membrane) through the guide cannula.
-
Perfusion & Baseline: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[12] Collect dialysate samples every 20 minutes. After a stable baseline is achieved (3-4 consecutive samples with <10% variation), proceed to drug administration.
-
Administration: Administer this compound or vehicle intravenously (i.v.) for rapid effect, or i.p. A dose range of 0.3 - 3.0 mg/kg can be used as a starting point, based on studies with 5-APB and 6-APB.[2][13]
-
Sample Collection: Continue collecting dialysate samples for at least 3 hours post-injection.
-
Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express monoamine concentrations as a percentage of the average baseline level. Analyze data using a two-way repeated measures ANOVA.
-
Protocol 3: Evaluation of Subjective Effects (Drug Discrimination)
This paradigm assesses the interoceptive (subjective) effects of a drug by training animals to recognize its internal cues.[14][15] It is a powerful tool for predicting a new drug's subjective similarity to known drugs of abuse.[16][17]
-
Objective: To determine if the subjective effects of 4-APB generalize to those of a known psychostimulant like MDMA or cocaine.
-
Animal Model: Male Sprague-Dawley rats.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Training: Train rats to press one lever ("drug lever") after receiving an injection of a training drug (e.g., MDMA, 1.5 mg/kg) and a second lever ("vehicle lever") after receiving a saline injection to receive a food reward. Training sessions continue until a high level of accuracy (>80%) is achieved.
-
Test Sessions: Once trained, administer various doses of this compound prior to the session. The rat's choice of lever indicates whether it perceives the effects of 4-APB as being more like the training drug or like saline. No reinforcement is given during test sessions.
-
Data Analysis: The primary measures are the percentage of responses made on the drug-appropriate lever and the overall response rate (lever presses per minute).
-
Full Generalization (>80% drug-lever responding): Suggests 4-APB has subjective effects highly similar to the training drug.
-
Partial Generalization (20-80% drug-lever responding): Suggests some similarity in subjective effects.
-
No Generalization (<20% drug-lever responding): Suggests dissimilar subjective effects.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal model responding to ADHD therapy - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. Locomotor activity test: Significance and symbolism [wisdomlib.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. youtube.com [youtube.com]
- 10. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug discrimination - Wikipedia [en.wikipedia.org]
- 15. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Article (Preprint v1) by Qiu Yan | Qeios [qeios.com]
- 17. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocol for Dissolving 4-APB Hydrochloride for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminopropyl)benzofuran hydrochloride (4-APB HCl) is a benzofuran (B130515) derivative that has gained interest in pharmacological research. As with many small molecules, preparing a stable and soluble stock solution is a critical first step for accurate and reproducible in vitro cell-based assays. This document provides a detailed protocol for the dissolution of 4-APB hydrochloride for cell culture applications, including recommended solvents, stability, storage conditions, and guidelines for preparing working solutions.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 211.7 g/mol | [1][2] |
| Solubility in DMSO | 30 mg/mL | [1] |
| Solubility in Ethanol | 30 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [1] |
| Recommended Final Solvent Concentration in Media | < 0.5% (v/v) | [3] |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Ethanol (EtOH), 200 proof (absolute), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, pyrogen-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. Adjust the amounts accordingly for different desired concentrations.
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to come to room temperature.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 21.17 mg of this compound powder into the tube.
-
Dissolution:
-
Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates. If particulates remain, brief sonication in a water bath may be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and the date of preparation.
-
For short-term storage (up to one month), store the aliquots at -20°C. For long-term storage (up to six months), store at -80°C.
-
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Thawing the Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To minimize solvent cytotoxicity, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v). For example, to prepare a 100 µM working solution, you can add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.
-
Application to Cells: Mix the working solutions gently by pipetting and immediately add them to your cell cultures.
Mandatory Visualization
Caption: Experimental workflow for preparing this compound solutions.
References
Application Notes and Protocols for 4-APB Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopropylbenzofuran (4-APB) hydrochloride is a psychoactive compound belonging to the benzofuran (B130515) class of substances. Structurally related to amphetamine and its derivatives, 4-APB acts as a monoamine releasing agent and reuptake inhibitor, primarily targeting the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[1][2][3] Its activity at these transporters leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, resulting in its stimulant and entactogenic effects. This document provides detailed application notes and experimental protocols for the use of 4-APB hydrochloride in neuroscience research, focusing on its characterization as a monoamine transporter ligand.
Data Presentation
The following tables summarize the in vitro pharmacological profile of this compound at human monoamine transporters and various receptors. This data is crucial for designing and interpreting experiments aimed at understanding its neurochemical and behavioral effects.
Table 1: Monoamine Transporter Inhibition and Release Potency of 4-APB
| Transporter | Inhibition (IC₅₀, nM) | Release (EC₅₀, nM) |
| Dopamine Transporter (DAT) | 1300 ± 150 | > 10,000 |
| Norepinephrine Transporter (NET) | 160 ± 20 | 110 ± 10 |
| Serotonin Transporter (SERT) | 330 ± 40 | > 10,000 |
Data extracted from Rickli et al., 2015. Values are presented as mean ± SEM.
Table 2: Receptor Binding Affinity (Kᵢ, nM) of 4-APB
| Receptor | Kᵢ (nM) |
| 5-HT₁ₐ | > 10,000 |
| 5-HT₂ₐ | 2,300 ± 300 |
| 5-HT₂ₑ | 1,200 ± 100 |
| α₂ₐ | 8,900 ± 1,200 |
| Trace Amine-Associated Receptor 1 (TAAR1) | 1,300 ± 200 |
Data extracted from Rickli et al., 2015. Values are presented as mean ± SEM.
Signaling Pathway
This compound primarily exerts its effects by interacting with monoamine transporters on the presynaptic membrane of neurons. As a releasing agent and reuptake inhibitor, it disrupts the normal flow of neurotransmitters, leading to their accumulation in the synaptic cleft.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the pharmacological profile of this compound.
In Vitro Monoamine Transporter Release Assay
This protocol details the procedure for measuring the ability of this compound to induce the release of radiolabeled monoamines from rat brain synaptosomes.
Workflow:
Methodology:
-
Synaptosome Preparation:
-
Euthanize adult male Sprague-Dawley rats via decapitation.
-
Rapidly dissect the brain regions of interest (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting synaptosomal pellet in Krebs-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM HEPES, and 10 mM glucose, pH 7.4).
-
-
Radiolabel Loading:
-
Incubate synaptosomes with the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a final concentration of 10 nM for 15 minutes at 37°C.
-
Terminate the loading by placing the tubes on ice and wash the synaptosomes twice with ice-cold Krebs-HEPES buffer by centrifugation (10,000 x g for 5 minutes at 4°C) to remove excess unbound radiolabel.
-
-
Release Experiment:
-
Resuspend the radiolabeled synaptosomes in Krebs-HEPES buffer.
-
Aliquot the synaptosome suspension into tubes.
-
Add varying concentrations of this compound (e.g., 1 nM to 100 µM) or vehicle (buffer) to initiate the release.
-
Incubate for 10 minutes at 37°C.
-
Terminate the release by placing the tubes on ice and pellet the synaptosomes by centrifugation (10,000 x g for 5 minutes at 4°C).
-
Carefully collect the supernatant, which contains the released radiolabeled monoamine.
-
-
Data Analysis:
-
Quantify the radioactivity in the supernatant using a liquid scintillation counter.
-
Determine the total radioactivity by lysing an aliquot of the synaptosome suspension.
-
Express the release as a percentage of the total radioactivity.
-
Plot the percentage of release against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure extracellular levels of monoamines in the brain of awake, freely moving rats following administration of this compound.
Workflow:
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize adult male Sprague-Dawley rats with isoflurane.
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens: AP +1.7 mm, ML ±1.5 mm, DV -6.0 mm from bregma).
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Allow the animals to recover for 5-7 days post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane) into the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂) at a constant flow rate of 1 µL/min.
-
Allow for a 2-hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired doses.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Quantify the neurotransmitter concentrations by comparing peak heights to those of standard solutions.
-
Express the results as a percentage of the average baseline concentration.
-
Behavioral Assessment: Locomotor Activity
This protocol outlines a method to assess the stimulant effects of this compound by measuring locomotor activity in rodents.
Methodology:
-
Apparatus:
-
Use open-field arenas equipped with infrared photobeam detectors to automatically record locomotor activity.
-
-
Procedure:
-
Habituate the animals (mice or rats) to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle (e.g., saline) via i.p. injection.
-
Immediately place the animal in the open-field arena.
-
Record locomotor activity (e.g., distance traveled, horizontal beam breaks) in 5-minute bins for a total of 120 minutes.
-
-
Data Analysis:
-
Analyze the total distance traveled or total beam breaks over the entire session.
-
Analyze the time-course of locomotor activity by plotting the data in 5-minute bins.
-
Compare the effects of different doses of this compound to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Analytical Methods
Accurate quantification of this compound and its metabolites in biological samples is essential for pharmacokinetic and toxicological studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the identification and quantification of 4-APB in urine and plasma. Derivatization is often required to improve the chromatographic properties of the analyte.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the detection and quantification of 4-APB and its metabolites in various biological matrices without the need for derivatization.
Conclusion
This compound is a potent monoamine releasing agent and reuptake inhibitor with a complex pharmacological profile. The data and protocols provided in these application notes serve as a comprehensive resource for researchers investigating the neuroscience of 4-APB and related compounds. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the mechanisms of action, neurochemical effects, and behavioral consequences of this class of psychoactive substances.
References
Application Notes and Protocols for Forensic Toxicology Screening of 4-APB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-APB (4-(2-aminopropyl)benzofuran) hydrochloride is a novel psychoactive substance (NPS) belonging to the benzofuran (B130515) class of compounds. Structurally related to amphetamine and its derivatives, 4-APB poses a significant challenge to forensic toxicology laboratories due to its potential for abuse and the limited availability of standardized analytical methods. These application notes provide detailed protocols for the screening and confirmation of 4-APB hydrochloride in biological matrices, tailored for forensic toxicology investigations. The methodologies described herein are based on established principles of forensic analytical chemistry, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure reliable and defensible results.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analytical methods described in this document. These values are essential for method validation and for ensuring the accuracy and precision of analytical results in a forensic setting.
Table 1: LC-MS/MS Method Validation Parameters for 4-APB in Whole Blood
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Linearity Range | 0.5 - 100 ng/mL (r² > 0.99) |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery | 85 - 95% |
| Matrix Effect | < 15% |
Table 2: GC-MS Method Validation Parameters for 4-APB in Urine
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 2.0 ng/mL |
| Linearity Range | 2.0 - 200 ng/mL (r² > 0.99) |
| Intra-day Precision (%RSD) | < 6% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 80 - 90% |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Whole Blood and Urine
This protocol describes a general solid-phase extraction procedure applicable to both whole blood and urine samples for the isolation of 4-APB prior to instrumental analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Deionized water
-
Ammonium hydroxide (B78521)
-
Dichloromethane
-
Isopropanol
-
Hexane
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Pre-treatment:
-
Whole Blood: To 1 mL of whole blood, add 2 mL of deionized water and vortex to mix. Centrifuge at 3000 rpm for 10 minutes. Use the supernatant for extraction.
-
Urine: Centrifuge 1 mL of urine at 3000 rpm for 5 minutes. Use the supernatant for extraction.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 2 mL of methanol.
-
Wash the cartridge with 2 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Analyte Elution:
-
Wash the cartridge with 2 mL of hexane.
-
Elute 4-APB with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
LC-MS/MS Analysis of 4-APB in Whole Blood
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (m/z): 176.1
-
Product Ions (m/z): 131.1 (quantifier), 115.1 (qualifier)
-
Collision Energy: Optimized for the specific instrument.
GC-MS Analysis of 4-APB in Urine
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless
Derivatization (Optional but Recommended for Improved Peak Shape):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 20 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
-
Key Fragment Ions (m/z) for 4-APB (underivatized): 44 (base peak), 131, 175 (molecular ion)
Visualizations
Application Note: Structural Elucidation of 4-APB HCl using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminopropyl)benzofuran hydrochloride (4-APB HCl) is a psychoactive substance that belongs to the substituted benzofuran (B130515) and phenethylamine (B48288) classes.[1] Its structural similarity to amphetamine derivatives necessitates accurate and robust analytical methods for its unambiguous identification and characterization, which is crucial in forensic science, clinical toxicology, and pharmaceutical research.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1] This application note provides a detailed protocol for the structural characterization of 4-APB HCl using one- and two-dimensional NMR spectroscopy.
Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing information about the type of atom and its neighboring functional groups. Through-bond scalar couplings (J-couplings) between neighboring nuclei cause splitting of NMR signals, revealing information about the connectivity of atoms. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish correlations between different nuclei and definitively assign the chemical structure.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
For ¹H NMR, ¹³C NMR, and 2D NMR of 4-APB HCl:
-
Accurately weigh approximately 10 mg of 4-APB HCl.[2]
-
Dissolve the sample in 0.5-0.7 mL of deuterated methanol (B129727) (CD₃OD).[2]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Vortex the sample until the solute is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
All NMR spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (zg30 or equivalent).
-
Spectral Width: -2 to 10 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or equivalent).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Temperature: 298 K.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Standard pulse programs available in the spectrometer's software should be used.
-
Optimize spectral widths in both dimensions to cover all relevant signals.
-
The number of increments in the indirect dimension (F1) and the number of scans per increment will determine the resolution and signal-to-noise ratio of the 2D spectra. These parameters should be adjusted based on the sample concentration and the desired experiment time.
-
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 4-APB. The assignments are based on the analysis of 1D and 2D NMR spectra.
Table 1: ¹H NMR Data of 4-APB HCl in CD₃OD
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.75 | d | ~2.2 | 1H |
| H-3 | ~7.00 | d | ~2.2 | 1H |
| H-5 | ~7.25 | d | ~7.8 | 1H |
| H-6 | ~7.50 | t | ~7.8 | 1H |
| H-7 | ~7.25 | d | ~7.8 | 1H |
| H-8 (CH) | ~3.70 | m | - | 1H |
| H-9 (CH₂) | ~3.15, ~3.25 | m | - | 2H |
| H-10 (CH₃) | ~1.28 | d | ~6.6 | 3H |
| NH₂ | - | br s | - | 2H |
Table 2: ¹³C NMR Data of 4-APB HCl in CD₃OD
| Atom Number | Chemical Shift (δ, ppm) |
| C-2 | ~145.0 |
| C-3 | ~105.0 |
| C-3a | ~128.0 |
| C-4 | ~125.0 |
| C-5 | ~122.0 |
| C-6 | ~129.0 |
| C-7 | ~112.0 |
| C-7a | ~155.0 |
| C-8 (CH) | ~48.0 |
| C-9 (CH₂) | ~35.0 |
| C-10 (CH₃) | ~18.0 |
Note: The chemical shift values presented are approximate and may vary slightly depending on the experimental conditions such as solvent, concentration, and temperature. The amine protons (NH₂) may be broad and may exchange with residual water in the solvent, making them difficult to observe.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural elucidation of 4-APB HCl using NMR spectroscopy and the key correlations observed in 2D NMR experiments.
Caption: Workflow for NMR-based structural elucidation of 4-APB HCl.
Caption: Key HMBC correlations for 4-APB structure confirmation.
Conclusion
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 4-APB HCl. The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular structure and connectivity. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of 4-APB and related compounds. Adherence to these methodologies will ensure accurate and reliable structural characterization, which is essential for forensic identification, toxicological assessment, and regulatory compliance.
References
Troubleshooting & Optimization
Resolving peak tailing in 4-APB hydrochloride chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of 4-APB hydrochloride.
Troubleshooting Guide: Resolving Peak Tailing for this compound
Peak tailing is a common issue in the reversed-phase HPLC analysis of basic compounds like this compound. This phenomenon, where the latter half of the peak is broader than the front, can compromise resolution, accuracy, and quantification. The primary cause is often secondary interactions between the protonated amine group of 4-APB and acidic silanol (B1196071) groups on the silica-based stationary phase.
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for this compound can stem from several factors, primarily related to interactions with the stationary phase, but also influenced by mobile phase composition and other instrumental parameters. Below is a systematic guide to troubleshoot and resolve this issue.
Secondary Silanol Interactions
This is the most common cause of peak tailing for basic compounds.[1][2] At typical mobile phase pH values, residual silanol groups (Si-OH) on the silica (B1680970) packing material can be ionized (SiO-), creating active sites that strongly interact with the positively charged 4-APB molecule. This leads to a mixed-mode retention mechanism, causing the observed peak tailing.
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is a highly effective strategy.[1] By operating at a pH of 3 or lower, the silanol groups are protonated (Si-OH), minimizing the ionic interactions with the protonated 4-APB. A mobile phase containing 0.1% formic acid or phosphoric acid is commonly used for the analysis of similar compounds like amphetamines.
-
Use of Mobile Phase Additives:
-
Competing Base: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, effectively masking them from the 4-APB analyte. However, this approach can sometimes lead to shorter column lifetimes.
-
Inorganic Salts: Increasing the ionic strength of the mobile phase with a buffer (e.g., phosphate (B84403) buffer) can also help to reduce secondary interactions.
-
-
Column Selection:
-
End-Capped Columns: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically deactivated with a small silylating agent. Using a well-end-capped C18 or C8 column is highly recommended.
-
Base-Deactivated Columns: Specialty columns designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a low silanol activity, are an excellent choice.
-
Hybrid Silica Columns: Columns with hybrid particle technology (organo-silica) often exhibit reduced silanol activity and better peak shapes for basic compounds.
-
Column Overload
Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.
Solution:
-
Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, column overload was a likely contributor.
Extra-Column Effects
Peak broadening and tailing can be introduced by factors outside of the column itself.
Causes:
-
Excessive Tubing Length or Diameter: The tubing connecting the injector, column, and detector can contribute to peak broadening if it is too long or has too large of an internal diameter.
-
Poorly Made Connections: Improperly fitted connections can create dead volumes where the sample can diffuse, leading to tailing.
Solutions:
-
Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter suitable for your HPLC system.
-
Ensure Proper Fittings: Check all connections to ensure they are properly seated and there are no gaps.
Chemical Factors
-
Analyte-Metal Interactions: Trace metals in the silica matrix or from the HPLC hardware can chelate with the analyte, causing tailing. Columns with high-purity silica can mitigate this.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion. It is best to dissolve the sample in the mobile phase itself or a weaker solvent.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound?
Q2: What type of HPLC column is best suited for this compound analysis?
A high-purity, end-capped reversed-phase C18 or C8 column is a good starting point. For challenging separations with persistent tailing, consider a column specifically designed for basic compounds or one with hybrid particle technology.
Q3: Can I use a gradient elution to improve the peak shape?
Yes, a gradient elution can sometimes improve peak shape, especially for broader peaks. However, addressing the underlying chemical interactions through mobile phase pH control and appropriate column selection is typically more effective for resolving tailing.
Q4: My peak shape is good, but the retention time is not reproducible. What could be the cause?
Poorly buffered mobile phases can lead to shifts in retention time. Ensure your mobile phase is adequately buffered if operating near the pKa of the analyte or the silanols. Also, check for any leaks in the HPLC system and ensure the column is properly equilibrated before each injection.
Q5: All peaks in my chromatogram are tailing, not just the 4-APB peak. What does this suggest?
If all peaks are tailing, it is more likely an issue with the column itself or the system. This could indicate a void at the column inlet, a partially blocked frit, or significant extra-column volume. In this case, try replacing the column with a new one of the same type to see if the problem is resolved.
Data Presentation
The following table summarizes recommended starting conditions and their impact on peak shape for this compound analysis, based on general principles for basic compounds.
| Parameter | Condition 1 (Prone to Tailing) | Condition 2 (Improved Peak Shape) | Rationale for Improvement |
| Column | Standard C18, not end-capped | High-purity, end-capped C18 or Base-Deactivated C18 | Minimizes available silanol groups for secondary interactions. |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | Lowers pH to protonate silanol groups, reducing their interaction with the basic analyte. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Standard organic modifier for reversed-phase chromatography. |
| pH | ~ 6-7 | ~ 2.5-3.5 | Ensures 4-APB is in a single protonated state and silanols are not ionized. |
| Sample Conc. | High | Low | Prevents column overload, which can cause peak distortion. |
Experimental Protocols
Recommended HPLC Method for Symmetrical Peak Shape of this compound
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
Methanol (B129727) (for sample preparation, if necessary)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC or UPLC system with a UV or MS detector.
-
Column: A high-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water (v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes (this may need to be adjusted to achieve optimal retention).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 1-5 µL
-
Detector: UV at 247 and 282 nm, or MS with electrospray ionization (ESI) in positive mode.[3]
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or the initial mobile phase composition (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL).
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
Mandatory Visualization
Below are diagrams illustrating the key concepts discussed in this guide.
Caption: A flowchart for troubleshooting peak tailing in this compound analysis.
Caption: Chemical interactions leading to peak tailing and its resolution by pH adjustment.
References
Technical Support Center: 4-APB Hydrochloride Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-APB hydrochloride in solution. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
As a crystalline solid, this compound is stable for at least five years when stored at -20°C.
Q2: How should I prepare and store solutions of this compound?
It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at -20°C or -80°C in airtight, light-protected containers. The choice of solvent can also impact stability; for aqueous solutions, using a buffer at a slightly acidic pH (around 4-6) may improve stability.
Q3: What are the primary factors that can cause degradation of this compound in solution?
Several factors can contribute to the degradation of this compound in solution, including:
-
pH: Both highly acidic and alkaline conditions can catalyze hydrolysis of the benzofuran (B130515) ring or other susceptible functional groups.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to oxidative degradation of the molecule.
Q4: What are the likely degradation pathways for this compound?
Based on the structure of 4-APB and studies of similar aminopropylbenzofuran and phenethylamine (B48288) compounds, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the ether linkage in the benzofuran ring, particularly under acidic or basic conditions.
-
Oxidation: Oxidation of the amine group (oxidative deamination) or hydroxylation of the aromatic ring are common degradation routes for phenethylamines.
-
Photodegradation: Light-induced reactions can lead to a variety of degradation products.
Q5: How can I assess the stability of my this compound solution?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required. This method should be able to separate the intact 4-APB from any potential degradation products. Forced degradation studies are used to generate these degradation products and validate the method's specificity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using stored solutions, perform a quick purity check using a validated analytical method (e.g., HPLC) before use. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct forced degradation studies to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating HPLC method. |
| Loss of compound potency over a short period. | Rapid degradation due to improper storage. | Store solutions at low temperatures (-20°C or -80°C), protect from light, and consider using a buffered solution at a slightly acidic pH. Avoid repeated freeze-thaw cycles. |
| Precipitate formation in the solution. | Poor solubility or degradation leading to insoluble products. | Ensure the concentration is within the solubility limits for the chosen solvent. If precipitation occurs upon storage, it may be a sign of degradation. |
Quantitative Data Summary
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 30 mg/mL |
| Methanol (B129727) | 1 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Data sourced from Cayman Chemical product information sheet.[1]
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl (1:1 v/v).
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH (1:1 v/v).
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at various time points.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (1:1 v/v).
-
Store at room temperature for 24 hours.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Heat the stock solution at 70°C for 48 hours.
-
Withdraw samples at various time points.
-
-
Photodegradation:
-
Expose the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
3. Analysis:
-
Analyze all samples using a suitable analytical method, such as HPLC-UV/MS, to identify and quantify the remaining this compound and any newly formed degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).
-
Autosampler and column oven.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A starting gradient could be 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of 4-APB (247 nm and 282 nm).[1]
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with 4-APB Hydrochloride in PBS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving 4-APB hydrochloride in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS?
A1: The reported solubility of this compound in PBS (pH 7.2) is 10 mg/mL.[1] However, achieving this concentration can be challenging due to various factors, and researchers may experience what appears to be poor solubility.
Q2: Why might I be experiencing difficulty dissolving this compound in PBS even at or below 10 mg/mL?
A2: Several factors can contribute to the poor dissolution of this compound in PBS:
-
Rate of Dissolution: The compound may dissolve slowly, requiring more time and agitation than anticipated.
-
Common Ion Effect: PBS contains chloride ions, which can suppress the dissolution of a hydrochloride salt like this compound.
-
pH of the PBS: While PBS is buffered around pH 7.2-7.4, slight variations can affect the ionization state and, consequently, the solubility of the compound.
-
Purity of the Compound: Impurities in the this compound powder can impact its solubility characteristics.
-
Temperature: The solubility of many compounds is temperature-dependent. Room temperature PBS might not be sufficient for complete dissolution.
Q3: Is it recommended to heat the PBS to dissolve this compound?
A3: Gentle warming of the PBS solution can aid in the dissolution of this compound. It is advisable to warm the solution to no higher than 37°C. Vigorous or prolonged heating should be avoided as it may lead to the degradation of the compound.
Q4: Can I adjust the pH of the PBS to improve solubility?
A4: Yes, adjusting the pH of the PBS can significantly improve the solubility of this compound. Since 4-APB is a basic compound, its hydrochloride salt will be more soluble in a slightly acidic environment. Lowering the pH of the PBS to a range of 6.0-7.0 can increase its solubility. However, it is crucial to consider the pH tolerance of your experimental system (e.g., cells, enzymes) to avoid any adverse effects. The pKa of amphetamine, a structurally similar compound, is approximately 9.9, suggesting that 4-APB will be predominantly in its more soluble, protonated form at physiological and slightly acidic pH.[2]
Q5: What are co-solvents, and can they be used to dissolve this compound in PBS?
A5: Co-solvents are organic solvents used in small quantities to help dissolve a compound in an aqueous solution. For this compound, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are effective co-solvents.[1] The recommended approach is to first dissolve the compound in a small amount of the co-solvent to create a concentrated stock solution, which is then slowly diluted into the PBS buffer with vigorous stirring.
Q6: What is the maximum concentration of DMSO that is safe for my cell-based experiments?
A6: The tolerance of cell lines to DMSO can vary. However, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell culture experiments.[3][4] It is always recommended to perform a vehicle control experiment (PBS with the same final concentration of DMSO) to assess any potential effects of the co-solvent on your experimental model.[3][5] Some robust cell lines may tolerate up to 1% DMSO, but this should be determined empirically.[4][5]
Troubleshooting Guide
Issue: this compound is not fully dissolving in PBS at the desired concentration.
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Slow Dissolution Rate | Increase agitation and time. | Vigorously vortex or stir the solution for an extended period (e.g., 15-30 minutes). Ensure the powder is finely dispersed. |
| Insufficient Temperature | Apply gentle heat. | Warm the PBS solution in a water bath to 37°C before and during the dissolution process. Avoid direct heat or boiling. |
| Suboptimal pH | Adjust the pH of the PBS. | Prepare the PBS and, before adding the this compound, adjust the pH to a slightly more acidic value (e.g., 6.5-7.0) using dilute HCl. Ensure the final pH is compatible with your experimental system. |
| Precipitation upon dilution of a stock solution | Use a co-solvent and a specific dilution technique. | Prepare a concentrated stock solution of this compound in 100% DMSO. Then, add the stock solution dropwise to the vortexing PBS to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation. |
| Common Ion Effect | Consider an alternative buffer. | If solubility issues persist and are suspected to be due to the common ion effect, consider using a different buffer system that does not contain chloride ions, such as a phosphate (B84403) buffer prepared with sodium and potassium phosphates without the addition of NaCl and KCl. |
Quantitative Data Summary
| Solvent | Solubility of this compound | Reference |
| PBS (pH 7.2) | 10 mg/mL | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Methanol | 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in PBS
-
Weigh the desired amount of this compound powder.
-
Add the powder to the appropriate volume of sterile PBS (pH 7.2).
-
Vortex the solution vigorously for 5-10 minutes.
-
If the powder is not fully dissolved, place the solution in a 37°C water bath for 15-20 minutes, with intermittent vortexing.
-
Visually inspect the solution to ensure there are no visible particles before use.
Protocol 2: Dissolution of this compound in PBS using a DMSO Co-solvent
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mg/mL). Ensure the compound is fully dissolved in DMSO.
-
Warm the desired volume of PBS to 37°C.
-
While vigorously vortexing the warm PBS, slowly add the required volume of the this compound/DMSO stock solution drop by drop.
-
Continue to vortex for another 2-3 minutes to ensure the solution is homogenous.
-
The final concentration of DMSO in the PBS solution should ideally be kept below 0.5%.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in PBS.
Caption: Factors influencing this compound solubility and corresponding solutions.
References
Minimizing degradation of 4-APB hydrochloride during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the degradation of 4-APB hydrochloride during analytical procedures. The following information is compiled to address common challenges and ensure the integrity of analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound (4-(2-aminopropyl)benzofuran hydrochloride) is an analytical reference standard categorized as a benzofuran (B130515). Like many complex organic molecules, its stability can be compromised under various analytical conditions, leading to the formation of degradation products. This degradation can result in inaccurate quantification and misinterpretation of analytical data. Key structural features of concern are the benzofuran ring system and the aminopropyl side chain.
Q2: What are the primary suspected degradation pathways for this compound?
A2: While specific degradation pathways for 4-APB have not been extensively published, based on the chemistry of its functional groups (benzofuran and aminopropyl), the primary suspected degradation pathways are:
-
Oxidation: The benzofuran ring is susceptible to oxidation, which can lead to the formation of epoxides and subsequent ring-opening, potentially yielding products like salicylaldehyde (B1680747) derivatives.[1]
-
Photodegradation: Compounds containing a benzofuran moiety have been shown to undergo photodegradation, especially in aqueous solutions when exposed to sunlight or UV light.[2]
-
Hydrolysis: The aminopropyl side chain may be susceptible to hydrolysis under certain pH conditions, although this is generally less common for simple amines compared to esters or amides.
Q3: How should solid this compound be stored to ensure long-term stability?
A3: Solid this compound is generally stable, with a reported shelf life of at least five years when stored correctly.[2] To ensure its integrity, it should be stored in a tightly sealed container, protected from light and moisture. Recommended storage is at -20°C.
Q4: What are the best practices for preparing stock solutions of this compound?
A4: To minimize degradation during the preparation of stock solutions, the following practices are recommended:
-
Use high-purity, anhydrous solvents. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are common solvents for this compound.[2]
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store stock solutions in tightly sealed, light-protected (e.g., amber) vials at -20°C.
-
Minimize headspace in the vial to reduce potential oxidation.
-
Avoid repeated freeze-thaw cycles by preparing smaller aliquots for single use.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas for the same concentration) | Degradation of 4-APB in prepared solutions. | 1. Prepare fresh solutions: Avoid using old stock solutions. 2. Optimize storage: Store aliquots at -20°C in amber vials and avoid repeated freeze-thaw cycles. 3. Check solvent quality: Use high-purity, anhydrous solvents. |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | 1. Investigate degradation pathways: Conduct forced degradation studies (see experimental protocols below) to identify potential degradation products. 2. Minimize light exposure: Protect samples from light at all stages of the experiment. 3. Control temperature: Keep samples cool during preparation and analysis where possible. 4. Adjust pH: If using aqueous mobile phases, buffer to a neutral or slightly acidic pH to minimize potential hydrolysis. |
| Loss of compound over time in the autosampler | Instability in the analytical mobile phase or exposure to light/temperature. | 1. Use a cooled autosampler: If available, set the autosampler temperature to a lower value (e.g., 4°C). 2. Limit sample residence time: Analyze samples as soon as possible after placing them in the autosampler. 3. Use amber autosampler vials: Protect samples from light exposure in the autosampler tray. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for analytical use.
Materials:
-
This compound solid
-
Anhydrous solvent (e.g., DMF, DMSO, or Ethanol)
-
Analytical balance
-
Volumetric flask (amber)
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh the desired amount of this compound solid.
-
Transfer the solid to an amber volumetric flask.
-
Add a portion of the anhydrous solvent to the flask and dissolve the solid by vortexing or brief sonication.
-
Once dissolved, add the solvent to the final volume and mix thoroughly.
-
If not for immediate use, aliquot the stock solution into smaller, single-use amber vials, minimizing headspace.
-
Store the aliquots at -20°C.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Heating block or water bath
-
UV lamp
-
HPLC-UV or LC-MS system
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep one sample at room temperature and another at 60°C for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a defined period.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Photodegradation: Expose the stock solution in a transparent vial to a UV lamp for a defined period.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, along with a non-degraded control, by HPLC-UV or LC-MS to observe the formation of degradation products.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 30 mg/mL |
| Methanol | 1 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Data sourced from Cayman Chemical product information.[2]
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Protection | Duration |
| Solid | -20°C | Tightly sealed, protect from light and moisture | ≥ 5 years[2] |
| Stock Solution | -20°C | Tightly sealed, amber vials, minimal headspace | Short to medium term |
Visualizations
Caption: Standard experimental workflow for the analysis of this compound.
Caption: Troubleshooting flowchart for unexpected analytical results with 4-APB HCl.
References
Technical Support Center: Optimizing GC-MS Parameters for 4-APB Hydrochloride Detection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-APB hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC-MS analysis of this compound?
A1: Yes, derivatization is highly recommended. 4-APB contains a primary amine group, which makes the molecule polar. This polarity can lead to poor peak shape (tailing), low sensitivity, and potential adsorption to active sites within the GC system.[1] Derivatization, typically through acylation or silylation, converts the polar amine group into a less polar, more volatile, and more thermally stable derivative.[1] This results in improved chromatographic performance and more reliable quantification.
Q2: What are the most common derivatizing agents for compounds like 4-APB?
A2: For primary amines like 4-APB, acylation agents are very effective. Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA) are excellent choices as they are highly reactive and the resulting derivatives have good chromatographic properties. Trifluoroacetic Anhydride (TFAA) is also commonly used.[1] Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be used to derivatize the amine group.[2]
Q3: How do I prepare a this compound sample for GC-MS analysis?
A3: Since 4-APB is supplied as a hydrochloride salt, it is not directly suitable for GC-MS analysis due to its low volatility. The free base form of 4-APB needs to be liberated from the salt before derivatization. This is typically achieved by dissolving the salt in a suitable solvent and neutralizing it with a base. A liquid-liquid extraction can then be performed to isolate the free base, which is subsequently dried and derivatized.
Q4: What are some common challenges when analyzing benzofuran (B130515) analogues like 4-APB?
A4: A significant challenge is the potential for multiple isomers with very similar mass spectra, which can complicate identification. Chromatographic separation is therefore critical. Another issue can be the thermal lability of the benzofuran ring under high-temperature GC conditions, although derivatization can help to mitigate this. Matrix effects from complex samples can also interfere with the analysis, potentially requiring sample clean-up procedures.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound. This protocol is a general procedure based on established methods for related synthetic cathinones and amphetamine-type substances.
Protocol 1: Sample Preparation and Derivatization with PFPA
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Sample Preparation :
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Accurately weigh 1 mg of this compound standard or sample.
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Dissolve in 1 mL of deionized water or methanol.
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Add a suitable internal standard (e.g., methamphetamine-d5).
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Alkalinize the solution to a pH > 9 with a suitable base (e.g., 1M NaOH or ammonium (B1175870) hydroxide) to form the free base.
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Perform a liquid-liquid extraction by adding 2 mL of an organic solvent (e.g., ethyl acetate (B1210297) or toluene) and vortexing for 1-2 minutes.
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Centrifuge to separate the layers and carefully transfer the organic (upper) layer to a clean vial.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
-
Derivatization :
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To the dried extract, add 50 µL of ethyl acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA).
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Vortex the mixture for 30 seconds.
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Incubate the vial at 70°C for 20 minutes in a heating block or oven.
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After incubation, evaporate the mixture to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate).
-
-
Analysis :
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Inject 1 µL of the reconstituted solution into the GC-MS system.
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Data Presentation
The following table summarizes the recommended starting parameters for the GC-MS analysis of derivatized 4-APB. Optimization may be required based on your specific instrumentation and column.
| Parameter | Recommended Setting |
| GC System | |
| Injection Port Temp. | 250 - 280°C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Liner | Deactivated, with glass wool |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) |
| GC Column | |
| Column Type | HP-5MS, DB-5MS, or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | |
| Initial Temperature | 80 - 100°C |
| Initial Hold Time | 1 - 2 minutes |
| Ramp Rate | 15 - 25°C/min |
| Final Temperature | 280 - 300°C |
| Final Hold Time | 2 - 5 minutes |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 500 amu |
| Solvent Delay | 3 - 5 minutes |
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very low signal | 1. Incomplete derivatization. 2. Sample degradation in the injector. 3. Leak in the GC system (e.g., septum). 4. Broken column. | 1. Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. 2. Lower the injector temperature. Ensure the derivative is thermally stable. 3. Perform a leak check. Replace the septum and ferrules if necessary. 4. Inspect and replace the column if broken. |
| Poor peak shape (tailing) | 1. Active sites in the inlet liner or column. 2. Incomplete derivatization leaving polar groups exposed. 3. Column contamination. | 1. Use a deactivated liner and column. Trim the first few centimeters of the column. 2. Re-optimize the derivatization procedure (e.g., use excess reagent, increase time/temp). 3. Bake out the column at a high temperature. |
| Poor peak shape (fronting) | 1. Column overload. 2. Injection port temperature is too low. | 1. Dilute the sample or increase the split ratio. 2. Increase the injection port temperature. |
| Unexpected or multiple peaks for 4-APB | 1. Incomplete derivatization leading to multiple derivatives. 2. Side reactions or degradation of the analyte/derivative. 3. Contamination from previous injections (carryover). | 1. Optimize derivatization conditions. 2. Lower the injector temperature. Use fresh reagents. 3. Run a solvent blank to check for carryover. Clean the syringe and injector port if necessary. |
| Baseline instability or drift | 1. Column bleed at high temperatures. 2. Contamination in the carrier gas or gas lines. 3. A leak in the system. | 1. Condition the column properly. Ensure the final oven temperature does not exceed the column's maximum limit. 2. Use high-purity carrier gas and install/replace gas filters. 3. Perform a leak check of the entire system. |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of 4-APB HCl.
Caption: Troubleshooting decision tree for "No Peaks or Low Signal".
References
Troubleshooting 4-APB hydrochloride quantification in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-APB hydrochloride in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound in complex matrices?
A1: The most common analytical techniques for the quantification of this compound in complex matrices such as blood, plasma, urine, and tissue are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred due to its high sensitivity and selectivity, especially for complex biological samples.[3]
Q2: What are the critical challenges in quantifying this compound in biological samples?
A2: The primary challenges include:
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Matrix Effects: Endogenous components in biological matrices can interfere with the ionization of 4-APB, leading to ion suppression or enhancement, which affects accuracy and precision.[4][5][6]
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Low Recovery: Inefficient extraction of 4-APB from the matrix can result in low and variable recovery rates.
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Analyte Stability: 4-APB may degrade during sample collection, storage, or processing, leading to inaccurate quantification.
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Poor Peak Shape: Chromatographic issues can lead to poor peak shape (e.g., tailing, splitting), which complicates accurate integration and quantification.
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Lack of Certified Reference Materials: The availability of certified reference materials and isotopically labeled internal standards for 4-APB can be limited, impacting the accuracy of quantification.
Q3: How can I minimize matrix effects?
A3: To minimize matrix effects, consider the following strategies:
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Effective Sample Preparation: Employ robust sample preparation techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation to remove interfering matrix components.[7]
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Use of an Appropriate Internal Standard: An isotopically labeled internal standard (e.g., 4-APB-d5) is ideal as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[8] If an isotopically labeled standard is unavailable, a structural analog with similar physicochemical properties can be used.
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Chromatographic Separation: Optimize the chromatographic method to separate 4-APB from co-eluting matrix components.
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Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.
Q4: What are the recommended storage conditions for samples containing this compound?
A4: While specific stability data for 4-APB is not extensively published, general guidelines for amphetamine-like compounds in biological matrices suggest storing samples at -20°C or, for long-term storage, at -80°C to minimize degradation. It is crucial to perform stability studies under your specific storage and handling conditions to ensure the integrity of the analyte.
Troubleshooting Guide
Issue 1: Low or Inconsistent Recovery
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent and pH. For LLE, test different organic solvents. For SPE, screen different sorbent types (e.g., mixed-mode cation exchange) and elution solvents. |
| Analyte Adsorption | 4-APB, being a basic compound, may adsorb to glass or plastic surfaces. Silanized glassware or low-adsorption polypropylene (B1209903) tubes can mitigate this. Adjusting the pH of the sample can also reduce adsorption. |
| Incomplete Protein Precipitation | Ensure a sufficient solvent-to-sample ratio (typically at least 3:1 v/v) for protein precipitation. Perform precipitation at low temperatures (e.g., 4°C) to enhance protein removal. |
| Analyte Degradation | Minimize sample processing time and keep samples on ice or at a controlled low temperature. Evaluate the stability of 4-APB under your extraction conditions. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Splitting, Broadening)
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample extract and re-inject. |
| Injection Solvent Mismatch | The solvent used to reconstitute the final extract should be of similar or weaker strength than the initial mobile phase. |
| Column Contamination | Use a guard column and/or flush the analytical column with a strong solvent. Ensure adequate sample cleanup to prevent matrix components from contaminating the column. |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH to ensure 4-APB is in a consistent ionic state. For reversed-phase chromatography, a pH 2-3 units below the pKa of 4-APB is a good starting point. |
| Secondary Interactions | Interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based column can cause peak tailing. Use a column with end-capping or a hybrid particle technology. The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help. |
Issue 3: High Signal Variability or Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent Matrix Effects | Implement a more rigorous sample cleanup procedure. Use an isotopically labeled internal standard to normalize for variations in matrix effects between samples. |
| Instrumental Instability | Check the stability of the mass spectrometer's ion source and ensure consistent spray for LC-MS/MS. For GC-MS, check the injector and detector for contamination. |
| Inconsistent Sample Preparation | Automate sample preparation steps where possible to reduce human error. Ensure precise and accurate pipetting and vortexing. |
| Analyte Instability in Autosampler | Evaluate the stability of the processed samples in the autosampler over the expected run time. Keep the autosampler at a controlled, cool temperature. |
Experimental Protocols
Generic LC-MS/MS Method for 4-APB Quantification in Human Plasma
This protocol is a general guideline and requires optimization and validation for your specific instrumentation and matrix.
a. Sample Preparation (Solid-Phase Extraction - SPE)
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Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., 4-APB-d5 at 100 ng/mL). Add 200 µL of 4% phosphoric acid in water and vortex.
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SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
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Sample Loading: Load the pre-treated sample onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.5) followed by 1 mL of methanol. Dry the cartridge under vacuum.
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Elution: Elute 4-APB with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions
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LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: 5% B to 95% B over 5 minutes
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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MS Ionization: Electrospray Ionization (ESI), Positive Mode
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MS Detection: Multiple Reaction Monitoring (MRM). Transitions to be determined by infusing a standard solution of 4-APB.
Generic GC-MS Method for 4-APB Quantification in Urine
This protocol is a general guideline and requires optimization and validation. Derivatization is often necessary for GC-MS analysis of amphetamine-like compounds to improve peak shape and thermal stability.
a. Sample Preparation (Liquid-Liquid Extraction - LLE)
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Hydrolysis (for conjugated metabolites): To 1 mL of urine, add 10 µL of internal standard and 100 µL of β-glucuronidase solution. Incubate at 60°C for 1 hour.
-
Extraction: Adjust the sample pH to >9 with a basic buffer (e.g., borate (B1201080) buffer). Add 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane/isoamyl alcohol). Vortex for 10 minutes and centrifuge.
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Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen.
-
Derivatization: Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and incubate at 70°C for 30 minutes.
b. GC-MS Conditions
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GC Column: DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
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Carrier Gas: Helium at a constant flow of 1 mL/min
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Oven Program: Initial temperature 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.
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Injector Temperature: 250°C
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MS Ionization: Electron Ionization (EI) at 70 eV
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MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 4-APB and internal standard.
Quantitative Data Summary
The following tables provide example validation parameters based on typical performance for the analysis of similar amphetamine-like compounds in complex matrices. These values should be established and validated by the end-user for their specific method and matrix.
Table 1: Example LC-MS/MS Method Validation Parameters in Human Plasma
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 80% |
| Matrix Effect | 85 - 115% |
Table 2: Example GC-MS Method Validation Parameters in Urine
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 75% |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its applic… [ouci.dntb.gov.ua]
- 4. Quantitative mass spectrometry of unconventional human biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Cell Viability Assays with 4-APB Hydrochloride Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-APB hydrochloride in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
4-APB (4-(2-Aminopropyl)benzofuran) hydrochloride is an analytical reference standard categorized as a benzofuran (B130515).[1] Pharmacological studies on related compounds like 5-APB and 6-APB have shown that they are potent monoamine releasers, acting as substrates for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.[2][3][4] This action reverses the normal transporter flux, leading to an increase in extracellular monoamines.[3] While specific metabolism data for 4-APB was not widely published as of some reports, it is considered a potential metabolite of related compounds.[1]
Q2: How does this compound treatment typically affect cell viability?
The effect of this compound on cell viability can be complex and is expected to be dose- and cell line-dependent. Related benzofuran compounds, like 5-APB and 6-APB, have demonstrated cytotoxic effects in various cell models, including hepatocytes.[5] This cytotoxicity is often associated with the induction of oxidative stress, mitochondrial dysfunction, and a decline in intracellular ATP levels.[5] At lower concentrations, apoptosis may be the primary mechanism of cell death, while necrosis may prevail at higher concentrations.[5]
Q3: Which cell viability assay is most suitable for use with this compound?
The choice of assay depends on the expected mechanism of cytotoxicity and potential compound interference.
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MTT/XTT Assays: These colorimetric assays measure metabolic activity. However, compounds with reducing properties can interfere with the tetrazolium dye reduction, leading to inaccurate results.[6] It is crucial to run a compound-only control to check for such interference.
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LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[7][8] It is a good indicator of necrosis.
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ATP Assay: This luminescent assay quantifies intracellular ATP levels, which is a sensitive indicator of metabolically active, viable cells. Given that related compounds affect mitochondrial function and ATP levels, this can be a highly relevant assay.[5]
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Live/Dead Staining (e.g., Calcein-AM/Propidium Iodide): This fluorescence-based method allows for direct visualization and quantification of live and dead cells.
A multi-assay approach is often recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound.
Q4: What is the recommended solvent and working concentration for this compound in cell culture?
This compound is soluble in various solvents, including DMSO, ethanol, and PBS (pH 7.2).[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the culture medium.[9] The final solvent concentration should be kept low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced cytotoxicity. The effective concentration of 4-APB will vary depending on the cell line and experimental goals, so a dose-response experiment is recommended.
Troubleshooting Guide
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Mix the suspension gently between pipetting. Calibrate pipettes for accuracy.[10] |
| Edge Effects | Evaporation and temperature fluctuations in the outer wells of a microplate can lead to inconsistent results.[10] To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.[10] |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) | Ensure complete dissolution by pipetting up and down multiple times after adding the solubilization solution (e.g., DMSO).[9] Allow sufficient incubation time for the crystals to fully dissolve. |
| Compound Precipitation | Visually inspect the wells after adding this compound. If precipitation is observed, consider adjusting the solvent or the final concentration. The stability of the compound in the culture medium can be assessed over the experimental time course.[11] |
Issue 2: Unexpected or No Change in Cell Viability
| Potential Cause | Troubleshooting Steps |
| Cell Line Resistance | The chosen cell line may be resistant to the effects of this compound. |
| Incorrect Dosing | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Insufficient Incubation Time | Extend the treatment duration (e.g., 48h, 72h) to observe potential effects.[9] |
| Compound Instability | The compound may not be stable in the cell culture medium for the duration of the experiment. The stability can be checked using methods like LC-MS/MS if available.[11] |
| Assay Interference | This compound might be interfering with the assay chemistry. Run controls with the compound in cell-free media to test for this.[6][10] |
Issue 3: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Reagent Contamination | Use sterile techniques when handling all reagents to prevent microbial contamination, which can lead to non-specific signal generation.[10] |
| Media Components | Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays.[10] Consider using phenol red-free media for the assay step. Serum components can also interfere with some assays; using a serum-free medium during the assay incubation might be necessary.[12] |
| Compound Autofluorescence/Absorbance | This compound itself might absorb light or fluoresce at the assay's wavelengths. Measure the absorbance or fluorescence of the compound in cell-free media to determine its contribution to the signal. |
| High Spontaneous LDH Release (LDH Assay) | This suggests that the control cells are stressed. Ensure optimal cell culture conditions, avoid over-confluency, and handle cells gently during media changes and reagent additions.[12] The serum used might also have high endogenous LDH activity.[12] |
Experimental Protocols
MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only controls.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (media and MTT only) from all other readings. Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
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Cell Seeding and Treatment: Follow steps 1-3 as in the MTT assay protocol.
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Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 10 minutes.[7]
-
Supernatant Transfer: Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add the LDH assay reaction mixture to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
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Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[8]
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only). Calculate cytotoxicity based on the manufacturer's instructions.
ATP Cell Viability Assay
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Cell Seeding and Treatment: Follow steps 1-3 as in the MTT assay protocol.
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Reagent Equilibration: Allow the ATP assay reagent to equilibrate to room temperature before use.
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Reagent Addition: Add the ATP detection reagent directly to the wells.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to allow for cell lysis and signal stabilization.[13]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells. Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: General workflow for cell viability assays with this compound.
Caption: Troubleshooting logic for common issues in cell viability assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 7. takarabio.com [takarabio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Addressing matrix effects in LC-MS analysis of 4-APB
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-aminophenyl-1-butanamine (4-APB).
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification of the target analyte (in this case, 4-APB).[3] The "matrix" refers to all components within a sample other than the analyte of interest, which can include proteins, lipids, salts, and other endogenous compounds.
Q2: How can I identify if my 4-APB analysis is affected by matrix effects?
A2: Matrix effects can be identified qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[4] Injection of a blank matrix extract will show a dip or a rise in the baseline signal if matrix effects are present at the retention time of 4-APB. Quantitatively, the matrix effect can be assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2][4]
Q3: What are the primary causes of matrix effects in biological samples like plasma or urine?
A3: In biological matrices, phospholipids (B1166683) from cell membranes are a major contributor to matrix effects, particularly in electrospray ionization (ESI). Other endogenous components like salts, proteins, and metabolites can also interfere with the ionization of 4-APB.[2] These components can co-elute with the analyte and compete for ionization in the MS source, leading to signal suppression or enhancement.
Q4: What are the general strategies to mitigate matrix effects for 4-APB analysis?
A4: Strategies to address matrix effects can be broadly categorized into three areas:
-
Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components.[1][5]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate 4-APB from matrix components.[4]
-
Matrix-Tolerant Analytical Methods: Using techniques that compensate for matrix effects, such as the use of a stable isotope-labeled internal standard (SIL-IS) or matrix-matched calibration curves.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Poor reproducibility of 4-APB peak areas between samples. | Significant and variable matrix effects between different sample lots. | 1. Implement a more rigorous sample preparation method. Consider switching from protein precipitation to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner extracts.[1] 2. Use a stable isotope-labeled internal standard (SIL-IS) for 4-APB. A SIL-IS will co-elute and experience similar matrix effects as the analyte, allowing for more accurate quantification.[4] 3. Prepare calibration standards in the same matrix as the samples (matrix-matched calibration). This helps to compensate for consistent matrix effects. |
| Low signal intensity or complete signal loss for 4-APB. | Severe ion suppression due to co-eluting matrix components. | 1. Optimize chromatographic conditions. Modify the gradient, mobile phase composition, or use a different column chemistry to improve separation between 4-APB and interfering peaks.[4] 2. Evaluate different sample preparation techniques. Protein precipitation is a common starting point but may not be sufficient. SPE offers better selectivity.[1] 3. Dilute the sample. If the concentration of 4-APB is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[5] |
| Inconsistent peak shapes for 4-APB. | Co-eluting interferences affecting the peak profile. | 1. Improve chromatographic resolution. A longer column, a smaller particle size, or a slower gradient can help separate the analyte from interferences. 2. Enhance sample cleanup. Utilize a more selective SPE sorbent or a multi-step extraction protocol. |
| Calibration curve fails linearity criteria. | Matrix effects that are concentration-dependent. | 1. Use matrix-matched calibrators. This is crucial for complex matrices. 2. Employ a stable isotope-labeled internal standard. This is the most effective way to correct for variability in matrix effects across the calibration range.[4] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
-
Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix (e.g., plasma, urine) using the intended sample preparation method without the addition of the analyte or internal standard.
-
Prepare Neat Solution (Set A): Spike 4-APB and its SIL-IS (if available) into the final extraction solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Prepare Post-Extraction Spiked Samples (Set B): Spike 4-APB and its SIL-IS into the blank matrix extracts from step 1 at the same concentrations as Set A.
-
Analysis: Analyze both sets of samples by LC-MS.
-
Calculation: Calculate the matrix factor (MF) for each lot:
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots should be <15%.
-
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for 4-APB.
-
Sample Pre-treatment: To 100 µL of biological sample (e.g., plasma), add 200 µL of an appropriate buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6) and the internal standard solution. Vortex to mix.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of the pre-treatment buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute 4-APB and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS system.
Quantitative Data Summary
The following tables present hypothetical but representative data for evaluating matrix effects and comparing sample preparation techniques for 4-APB analysis. Actual results will vary based on the specific matrix, LC-MS system, and experimental conditions.
Table 1: Matrix Effect Evaluation in Human Plasma (Post-Extraction Spiking)
| Plasma Lot | 4-APB Peak Area (Neat Solution) | 4-APB Peak Area (Post-Extraction Spike) | Matrix Factor (MF) |
| 1 | 150,234 | 125,678 | 0.84 |
| 2 | 151,102 | 119,876 | 0.79 |
| 3 | 149,876 | 130,123 | 0.87 |
| 4 | 152,345 | 122,456 | 0.80 |
| 5 | 150,987 | 128,765 | 0.85 |
| 6 | 149,543 | 124,321 | 0.83 |
| Mean | 150,681 | 125,203 | 0.83 |
| %CV | 0.7% | 3.2% | 3.8% |
In this example, a consistent ion suppression of approximately 17% is observed.
Table 2: Comparison of Sample Preparation Techniques for 4-APB Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5% | 0.65 ± 0.15 | 62 ± 14% |
| Liquid-Liquid Extraction (MTBE) | 85 ± 7% | 0.85 ± 0.08 | 72 ± 10% |
| Solid Phase Extraction (Mixed-Mode) | 92 ± 4% | 0.95 ± 0.05 | 87 ± 6% |
Process Efficiency = (Recovery x Matrix Factor). Higher process efficiency indicates a better overall method performance.
Visualizations
References
- 1. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Purification of 4-APB Hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthesized 4-APB hydrochloride. The focus is on addressing common challenges to improve the final purity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Specific impurities may arise from the particular synthetic route used, but often include isomers and oligomeric materials. It is crucial to characterize the crude product thoroughly using techniques like GC-MS or LC-MS to identify the specific impurity profile before selecting a purification strategy.
Q2: What is the recommended recrystallization solvent system for this compound?
A2: Isopropanol (B130326) (IPA) is a frequently cited solvent for the recrystallization of similar amine hydrochlorides. The ideal solvent system should be one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experimentation with solvent mixtures, such as IPA/water or ethanol/acetone, may be necessary to optimize crystal formation and impurity rejection.
Q3: How can I remove colored impurities from my this compound product?
A3: Colored impurities are often non-polar byproducts. Treatment of a solution of the crude product with activated carbon can be effective in adsorbing these impurities. Gently warming the solution with a small amount of activated carbon, followed by hot filtration to remove the carbon, can yield a decolorized solution from which the purified product can be recrystallized.
Q4: My recrystallized this compound is still not pure. What are the next steps?
A4: If a single recrystallization is insufficient, a second recrystallization using a different solvent system may be effective. Alternatively, column chromatography can be employed for more challenging separations. For amine hydrochlorides, ion-exchange chromatography can also be a powerful purification technique.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily Precipitate Instead of Crystals | The solution is supersaturated, or the cooling rate is too fast. Impurities may also be inhibiting crystallization. | 1. Re-heat the solution to dissolve the oil and allow it to cool more slowly.2. Add a seed crystal to encourage proper crystal growth.3. Attempt purification with a different solvent system. |
| Low Yield After Recrystallization | The product has significant solubility in the cold solvent. Too much solvent was used. | 1. Reduce the volume of solvent used to the minimum required to dissolve the product at high temperature.2. Cool the solution to a lower temperature (e.g., in an ice bath) to maximize precipitation.3. Consider a solvent system where the product is less soluble. |
| Product Fails to Precipitate | The product is too soluble in the chosen solvent, even at low temperatures. | 1. Partially evaporate the solvent to increase the concentration of the product.2. Add an anti-solvent (a solvent in which the product is insoluble) dropwise to induce precipitation. |
| Persistent Impurities Detected by TLC/LC-MS | The impurity has similar polarity and solubility to the product. | 1. Attempt a second recrystallization with a different solvent system.2. If recrystallization fails, utilize column chromatography for separation. A gradient elution may be necessary. |
Experimental Protocol: Recrystallization of this compound from Isopropanol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
-
Dissolution: In a clean flask, add the crude this compound. Add a minimal amount of isopropanol. Heat the mixture gently with stirring (e.g., on a hotplate stirrer) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Stir and gently heat the mixture for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper to remove the activated carbon or any insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Diagrams
Caption: A workflow diagram illustrating the decision-making process for purifying this compound.
Caption: A troubleshooting flowchart for common issues encountered during recrystallization.
Best practices for long-term storage of 4-APB hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of 4-APB hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a well-sealed container in a cool, dry, and dark environment. To prevent degradation from moisture and heat, it is recommended to store the compound at temperatures below 30°C (86°F). For extended periods, storage at -20°C is advisable to minimize thermal degradation.[1][2] The container should be tightly closed to protect it from atmospheric moisture, which can accelerate hydrolysis.[1][2]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are generally less stable than the solid form and it is recommended to prepare them fresh for each experiment.[3] If short-term storage is necessary, the solution should be kept in a tightly sealed vial, protected from light, at 2-8°C. For longer-term storage, it is best to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1]
Q3: Is this compound sensitive to light?
Q4: What are the potential signs of degradation of this compound?
A4: Visual signs of degradation in solid this compound can include a change in color (e.g., from white or off-white to yellow or brown) and a change in texture, such as clumping or the appearance of stickiness, which may indicate moisture absorption.[1] For solutions, the formation of precipitates or a change in color can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to perform analytical purity checks if degradation is suspected.
Q5: What are the primary degradation pathways for this compound?
A5: As a phenethylamine (B48288) derivative, this compound is susceptible to several degradation pathways. The most common are hydrolysis and oxidation.[1][5][6] The amine group can be a target for oxidation, and the overall molecule can be susceptible to reactions catalyzed by acidic or basic conditions. The benzofuran (B130515) ring may also undergo oxidative degradation.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Change in color or clumping of solid compound. | Moisture absorption and/or chemical degradation. | Discard the reagent and use a fresh, unopened container. If a new container is not available, confirm the purity of the material using an appropriate analytical method (e.g., HPLC, NMR) before use.[1] |
| Inconsistent or unexpected experimental results. | Degradation of the this compound stock solution or solid. | Prepare a fresh stock solution immediately before your experiment. Ensure the solid compound is stored under the recommended conditions (cool, dry, dark, and sealed). |
| Precipitate forms in a refrigerated aqueous stock solution. | Low solubility at reduced temperatures or potential degradation. | Allow the solution to warm to room temperature and see if the precipitate redissolves. If it does not, it may be a degradation product, and a fresh solution should be prepared. |
| Loss of potency in biological assays. | Degradation of the compound leading to a lower concentration of the active substance. | Verify the purity and concentration of your stock solution using a validated analytical method. Prepare fresh solutions for critical experiments. |
Quantitative Data Summary
While specific quantitative long-term stability data for this compound is limited in publicly available literature, the following table provides a general guideline for the stability of amphetamine, a structurally related compound, under different storage conditions. This can serve as a conservative estimate for the stability of this compound.
| Compound | Storage Condition | Duration | Observed Purity Loss | Reference |
| Amphetamine | Environmental (22.14°C, 66.36% RH) | 12 months | 1.59% | [7] |
| Amphetamine | Environmental (22.14°C, 66.36% RH) | 24 months | 2.34% | [7] |
| Amphetamine | Environmental (22.14°C, 66.36% RH) | 32 months | 6.43% | [7] |
| Amphetamine | Refrigerated (4.7°C, 28.29% RH) | 32 months | No significant effect compared to environmental storage. | [7] |
Note: RH = Relative Humidity. The observed purity loss at 12 and 24 months was noted to be within the error rate of the analytical technique.[7]
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and detect the presence of any degradation products.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH (e.g., pH 3). The exact composition should be optimized for the specific HPLC column and system.
-
Standard Solution Preparation: Accurately weigh a known amount of a certified this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh the this compound sample to be tested and prepare a solution of the same concentration as the stock standard solution using the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common choice.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is calculated by comparing the peak area of the main compound in the sample chromatogram to the total area of all peaks.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[4][5][6]
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for a specified period (e.g., 24 hours).[3]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for a specified period (e.g., 24 hours).[3]
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified period (e.g., 24 hours).[3]
-
Thermal Degradation: Expose the solid this compound to an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).[3]
-
Photolytic Degradation: Expose both the solid compound and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
Sample Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC or LC-MS, to separate and identify the degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound storage issues.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Pharmacological Analysis of 4-APB and 6-APB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of 4-APB (4-(2-aminopropyl)benzofuran) and 6-APB (6-(2-aminopropyl)benzofuran) hydrochloride. The information is compiled from preclinical in vitro studies to assist researchers in understanding the distinct molecular behaviors of these two positional isomers.
Executive Summary
Both 4-APB and 6-APB are potent monoamine transporter inhibitors and interact with various serotonin (B10506) and adrenergic receptors. However, they exhibit significant differences in their potency and selectivity, which may translate to different physiological and toxicological profiles. 6-APB generally displays higher potency at the serotonin and norepinephrine (B1679862) transporters, while 4-APB is a more potent dopamine (B1211576) transporter inhibitor. Notably, 6-APB shows exceptionally high affinity and agonist activity at the 5-HT2B receptor, a characteristic linked to potential cardiotoxicity with long-term use. This guide presents a comprehensive summary of their in vitro pharmacology, based on available experimental data.
Monoamine Transporter Inhibition
Both 4-APB and 6-APB inhibit the reuptake of norepinephrine (NET), dopamine (DAT), and serotonin (SERT). The following table summarizes their potencies (IC50 values in nM) from in vitro studies using human embryonic kidney (HEK 293) cells expressing the respective human transporters.
| Compound | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) |
| 4-APB | 2,300 | 890 | 3,100 |
| 6-APB | 980 | 1,300 | 790 |
Data Interpretation:
-
6-APB is a more potent inhibitor of NET and SERT compared to 4-APB.
-
4-APB is a more potent inhibitor of DAT compared to 6-APB.
Receptor Binding Affinities
The binding affinities (Ki in nM) of 4-APB and 6-APB for various serotonergic and adrenergic receptors were determined using radioligand binding assays with cells expressing the human receptors.
| Receptor | 4-APB Ki (nM) | 6-APB Ki (nM) |
| Serotonin Receptors | ||
| 5-HT1A | >10,000 | 1,500 |
| 5-HT2A | 2,000 | 4,500 |
| 5-HT2B | 320 | 3.7 |
| 5-HT2C | 4,800 | 270 |
| Adrenergic Receptors | ||
| α1A | 3,400 | 4,400 |
| α2A | 2,200 | 1,300 |
| α2C | >10,000 | 45 |
| Trace Amine-Associated Receptor | ||
| TAAR1 | 1,100 | 1,100 |
Data Interpretation:
-
6-APB exhibits a significantly higher affinity for the 5-HT2B receptor compared to 4-APB, with a Ki value in the low nanomolar range.
-
6-APB also shows higher affinity for the 5-HT2C and α2C adrenergic receptors than 4-APB.
-
Both compounds have a relatively low affinity for 5-HT1A, 5-HT2A, α1A, and α2A receptors.
-
Both isomers display similar affinity for the TAAR1 receptor.
Functional Activity at Serotonin 5-HT2 Receptors
The functional activities of 4-APB and 6-APB as agonists at the 5-HT2A and 5-HT2B receptors were assessed by measuring calcium mobilization in CHO-K1 cells stably expressing the human receptors.
| Receptor | 4-APB | 6-APB |
| 5-HT2A | ||
| EC50 (nM) | 4,800 | 5,900 |
| Emax (%) | 43 | 43 |
| 5-HT2B | ||
| EC50 (nM) | 320 | 140 |
| Emax (%) | 70 | 70 |
Data Interpretation:
-
Both 4-APB and 6-APB are partial agonists at the 5-HT2A receptor with similar efficacy.
-
Both compounds are agonists at the 5-HT2B receptor, with 6-APB being more potent (lower EC50). They exhibit similar maximal efficacy at this receptor.
Metabolism
Detailed comparative metabolic studies for 4-APB and 6-APB are limited. However, studies on 6-APB in rats have identified its major metabolic pathways. The metabolism of 4-APB has not been as extensively characterized in the available literature.
6-APB Metabolism: The metabolism of 6-APB in rats involves phase I and phase II reactions.
-
Phase I: The primary routes of phase I metabolism include hydroxylation of the benzofuran (B130515) ring, followed by cleavage of the furan (B31954) ring. This leads to the formation of an unsaturated aldehyde, which can be further oxidized to a carboxylic acid or reduced to an alcohol.
-
Phase II: The metabolites from phase I can then undergo glucuronidation.
The main metabolites of 6-APB identified in rat urine are 4-carboxymethyl-3-hydroxy amphetamine.
4-APB Metabolism: Specific studies detailing the metabolic pathways of 4-APB are not readily available in the peer-reviewed literature. It is plausible that it undergoes similar metabolic transformations to 6-APB, including hydroxylation and ring cleavage, given their structural similarity. However, without experimental data, this remains speculative.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
-
Cell Line: HEK 293 cells stably expressing human NET, DAT, or SERT.
-
Substrates: [3H]norepinephrine for NET, [3H]dopamine for DAT, and [3H]serotonin for SERT.
-
Methodology: Cells were incubated with a range of concentrations of the test compounds (4-APB or 6-APB) and the respective radiolabeled substrate. After incubation, the cells were washed to remove the extracellular substrate, and the intracellular radioactivity was measured using liquid scintillation counting.
-
Data Analysis: IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
Radioligand Receptor Binding Assays
-
Cell Lines: CHO-K1 or HEK 293 cells expressing the specific human receptor of interest.
-
Radioligands: Specific radioligands were used for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
Methodology: Cell membranes were incubated with a fixed concentration of the radioligand and a range of concentrations of the competing test compound. The reaction was terminated by rapid filtration, and the radioactivity bound to the membranes was quantified.
-
Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
5-HT2 Receptor Functional Assays (Calcium Mobilization)
-
Cell Line: CHO-K1 cells stably co-expressing the human 5-HT2A or 5-HT2B receptor and a G-protein α-subunit.
-
Methodology: Cells were loaded with a calcium-sensitive fluorescent dye. The test compounds were added at various concentrations, and the change in intracellular calcium concentration was measured using a fluorescence plate reader.
-
Data Analysis: EC50 and Emax values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
A Comparative Analysis of 4-APB, 5-APB, and 6-APB for Researchers and Drug Development Professionals
An objective guide to the analytical profiles of three closely related benzofuran (B130515) compounds, providing essential data for identification and characterization.
This guide offers a detailed comparison of the analytical data for 4-aminopropylbenzofuran (4-APB), 5-aminopropylbenzofuran (5-APB), and 6-aminopropylbenzofuran (6-APB). These compounds are positional isomers with overlapping analytical profiles that can present challenges in forensic and research settings. This document provides a comprehensive summary of their key analytical characteristics, detailed experimental protocols for their analysis, and a visualization of their primary pharmacological mechanism.
Executive Summary
4-APB, 5-APB, and 6-APB are potent monoamine releasers that interact with serotonin, dopamine, and norepinephrine (B1679862) transporters.[1] Their structural similarity necessitates careful analytical differentiation. Gas chromatography-mass spectrometry (GC-MS) can distinguish the isomers based on retention times and subtle differences in mass spectral fragmentation. Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy provide further confirmatory data based on the substitution pattern of the aminopropyl group on the benzofuran ring. This guide synthesizes available data to facilitate the accurate identification and quantification of these compounds.
Comparative Analytical Data
The following tables summarize the key analytical data for 4-APB, 5-APB, and 6-APB, compiled from publicly available databases and scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Molecular Weight ( g/mol ) | Base Peak (m/z) | Major Fragment Ions (m/z) |
| 4-APB | 175.23 | 44 | 175, 131, 115, 77 |
| 5-APB | 175.23 | 44 | 175, 146, 118, 115[2] |
| 6-APB | 175.23 | 44 | 175, 132, 131, 115[3] |
Note: The 5- and 6- isomers can have very similar retention times under some GC conditions, making differentiation challenging without careful method optimization or derivatization.
Spectroscopic Data
| Compound | FTIR Key Peaks (cm⁻¹) | ¹H NMR Key Chemical Shifts (ppm) |
| 4-APB | Data not readily available in a comparable format. | Data not readily available in a comparable format. |
| 5-APB | 2924, 1493, 1261, 1117, 876, 795, 746[2] | Specific shifts depend on solvent and salt form. |
| 6-APB | 2924, 1579, 1493, 1423, 1261, 1188, 1117, 1018, 876, 795, 746[3] | Specific shifts depend on solvent and salt form. |
Experimental Protocols
The following are generalized experimental protocols for the analysis of APB compounds based on established methodologies.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: An appropriate amount of the sample is dissolved in a suitable solvent such as methanol (B129727) or chloroform (B151607) to a concentration of approximately 1 mg/mL. For analysis of the free base, the sample may be basified with a dilute sodium hydroxide (B78521) solution and extracted into an organic solvent like chloroform.[2][3]
Instrumentation: An Agilent gas chromatograph coupled with a mass spectrometer (or equivalent) is used.
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 300°C at a rate of 12°C/min, and held for 9 minutes.
-
Injection Mode: Split injection with a split ratio of 20:1 or 25:1.
-
MS Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Scan Range: 34-550 amu.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or deuterium (B1214612) oxide (D₂O), to a final volume of 0.6-0.7 mL.[2][3][4] An internal standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), is added for chemical shift referencing.
Instrumentation: A 400 MHz NMR spectrometer (or equivalent) is used.
-
Pulse Angle: 90°.
-
Delay Between Pulses: 45 seconds.
-
Number of Scans: 8 or more for adequate signal-to-noise ratio.
-
Shimming: Automatic gradient shimming is performed to optimize magnetic field homogeneity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5]
Instrumentation: An FTIR spectrometer equipped with a diamond ATR attachment.
-
Number of Scans: 32.
-
Resolution: 4 cm⁻¹.
-
Data Collection: The spectrum is collected in the mid-infrared range (typically 4000-400 cm⁻¹).
Visualizations
General Analytical Workflow
References
- 1. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. swgdrug.org [swgdrug.org]
- 4. organomation.com [organomation.com]
- 5. americanlaboratory.com [americanlaboratory.com]
Cross-Reactivity of 4-APB Hydrochloride in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of 4-APB hydrochloride (4-(2-aminopropyl)benzofuran hydrochloride) in common immunoassays used for amphetamine screening. Due to a lack of direct studies on 4-APB, this guide presents data on its positional isomer, 5-APB, as the closest available analogue, highlighting a critical gap in current toxicological screening data.
Introduction
4-APB is a psychoactive substance structurally related to amphetamine and its derivatives. As with other novel psychoactive substances (NPS), its detection in standard drug screening panels is a significant concern for clinical and forensic toxicology. Immunoassays, the primary method for initial drug screening, are known to exhibit cross-reactivity with structurally similar compounds, which can lead to false-positive results. However, the extent of this cross-reactivity for many NPS, including 4-APB, is not well-documented.
This guide aims to provide researchers with the available data on the cross-reactivity of a close structural isomer, 5-APB, in several commercial immunoassay kits. This information can serve as a preliminary reference for assessing the potential for 4-APB to be detected by these assays, while underscoring the need for specific validation studies.
Comparative Cross-Reactivity Data
Direct quantitative data on the cross-reactivity of this compound in commercial immunoassays is not currently available in published literature or manufacturer's documentation. However, a 2017 study investigated the cross-reactivity of several benzofuran (B130515) analogues, including 5-APB, in eight different immunoassays for amphetamines and ecstasy[1]. The findings from this study for 5-APB are summarized below as a surrogate for understanding the potential cross-reactivity of 4-APB. It is crucial to note that as positional isomers, 4-APB and 5-APB may exhibit different binding affinities to antibodies, and therefore, their cross-reactivity profiles may differ.
| Immunoassay Kit | Target Analyte(s) | 5-APB Concentration for Positive Result (ng/mL) |
| AxSYM® Amphetamine/Methamphetamine II | Amphetamine/Methamphetamine | >100,000 |
| CEDIA® DAU Amphetamine/Ecstasy | Amphetamine/MDMA | 10,000 |
| DRI® Ecstasy Assay | MDMA | 2,500 |
| EMIT® II Plus Amphetamine Assay | Amphetamine | >100,000 |
| KIMS® Amphetamine | Amphetamine | >100,000 |
| Randox Drugs of Abuse V | Amphetamine/MDMA | 5,000 |
| V-Twin® Drug Screen | Amphetamine/MDMA | 10,000 |
| Triage® TOX Drug Screen | Amphetamine/MDMA | 25,000 |
Data extracted from a study on 5-APB and other benzofurans[1].
Experimental Protocols
For researchers wishing to determine the cross-reactivity of this compound in a specific immunoassay, the following general protocol, based on standard laboratory practices for immunoassay validation, can be adapted.
Objective: To determine the concentration of this compound that produces a positive result in a specific amphetamine immunoassay.
Materials:
-
This compound certified reference material
-
Drug-free human urine pool
-
The specific immunoassay kit to be tested (e.g., ELISA, EMIT, CEDIA)
-
Calibrators and controls for the immunoassay kit
-
Appropriate laboratory equipment (e.g., automated immunoassay analyzer, pipettes, tubes)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, deionized water) at a high concentration (e.g., 1 mg/mL).
-
Preparation of Spiked Urine Samples: Serially dilute the stock solution with drug-free human urine to create a range of concentrations of this compound. The concentration range should be wide enough to identify the lowest concentration that produces a positive result (e.g., from 100 ng/mL to 100,000 ng/mL).
-
Immunoassay Analysis:
-
Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.
-
Run the negative and positive controls to ensure the assay is performing correctly.
-
Analyze the series of spiked urine samples in the same manner as routine specimens.
-
-
Determination of Cross-Reactivity:
-
The lowest concentration of this compound that produces a result equal to or greater than the assay's cutoff calibrator is considered the concentration at which cross-reactivity occurs.
-
Cross-reactivity can be expressed as a percentage using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Lowest Concentration of 4-APB Producing a Positive Result) x 100
-
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams are provided.
References
Quantitative Analysis of 4-APB Hydrochloride: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated quantitative methods for the analysis of 4-APB hydrochloride (4-(2-aminopropyl)benzofuran hydrochloride), a psychoactive substance. The following sections detail experimental protocols and present comparative performance data for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This objective comparison is intended to assist researchers and analysts in selecting the most suitable method for their specific applications, whether for forensic analysis, clinical research, or quality control in drug development.
Comparison of Analytical Methods
The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. While both techniques are powerful tools for the identification and quantification of illicit substances, they possess distinct advantages and limitations.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds.[1][2] For non-volatile or thermally labile compounds, a derivatization step is often necessary to improve their chromatographic behavior.[3] GC-MS offers high chromatographic resolution and is considered a gold standard for drug identification due to its reproducible fragmentation patterns.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of a wide range of compounds in complex biological matrices.[5][6] Its key advantages include high sensitivity and specificity, and the ability to analyze a broader range of compounds, including those that are not amenable to GC-MS without derivatization.[7][8]
The following tables summarize the key performance parameters for the quantification of this compound and related compounds using these two techniques.
Table 1: Performance Characteristics of GC-MS for Amphetamine-like Substances
| Parameter | Performance | Reference |
| Linearity | R² > 0.99 | [3] |
| Limit of Detection (LOD) | <0.1 ng/mg | [3] |
| Limit of Quantification (LOQ) | Not specified | |
| Accuracy (Bias %) | < 1% | [3] |
| Precision (CV %) | < 5% | [3] |
| Recovery | > 80% | [3] |
Table 2: Performance Characteristics of LC-MS/MS for Amphetamine-like Substances
| Parameter | Performance | Reference |
| Linearity | R² > 0.99 | [5] |
| Limit of Quantification (LOQ) | 0.02 - 1 ng/mL | [5] |
| Accuracy (Bias %) | Within ±20% | [5] |
| Precision (CV %) | Not specified | |
| Recovery | Not specified |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducing and validating quantitative methods.[9] The following sections provide representative protocols for GC-MS and LC-MS/MS analysis of this compound and similar compounds.
GC-MS Experimental Protocol
This protocol is based on general procedures for the analysis of amphetamine-type substances in various matrices.[3][10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample (e.g., urine, blood), add an internal standard.
-
Adjust the pH to alkaline conditions (pH > 9) using a suitable buffer.
-
Add 5 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis. For some analytes, a derivatization step with an agent like heptafluorobutyric anhydride (B1165640) (HFBA) may be required to improve volatility and chromatographic peak shape.[3]
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[4]
-
Column: HP-1 MS capillary column (30 m x 0.25 mm, 0.25 µm) or similar.[3]
-
Injector: Splitless mode at 250 °C.[4]
-
Oven Temperature Program: Initial temperature of 70 °C held for 2 minutes, then ramped at 20 °C/min to 270 °C.[4]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 m/z.[4]
-
Mode: Selected Ion Monitoring (SIM) for quantification.[3]
LC-MS/MS Experimental Protocol
This protocol is based on methods for the analysis of drugs of abuse in biological fluids.[5][8]
1. Sample Preparation (Protein Precipitation): [5]
-
To 50 µL of blood sample, add 100 µL of acetonitrile (B52724) containing the internal standard.[5]
-
Vortex the mixture to precipitate proteins.[5]
-
Centrifuge to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness.[5]
-
Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of water/methanol 90/10 v/v).[5]
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[7]
-
Column: Hypersil Gold PFP (50 mm × 2.1 mm, 1.9 μm) or similar.[7]
-
Column Temperature: 40 °C.[5]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Flow Rate: 400 µL/min.[7]
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.[7]
-
Mass Spectrometer: ABSciex API 4500 QTrap or equivalent.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
Mode: Multiple Reaction Monitoring (MRM) for quantification.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS methods described above.
Caption: GC-MS experimental workflow.
Caption: LC-MS/MS experimental workflow.
Conclusion
Both GC-MS and LC-MS/MS are suitable techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the analysis. GC-MS, particularly after derivatization, provides excellent specificity and is a well-established method.[3][4] However, LC-MS/MS offers superior sensitivity and a simpler sample preparation workflow, making it highly suitable for high-throughput analysis in complex biological matrices.[5][7] The validation of the chosen analytical method is a critical step to ensure the reliability and accuracy of the results, adhering to guidelines from regulatory bodies.[9][11]
References
- 1. Analysis of Drugs of Abuse by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. marshall.edu [marshall.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ijisrt.com [ijisrt.com]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. wsp.wa.gov [wsp.wa.gov]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. agilent.com [agilent.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Differentiating 4-APB from its Positional Isomers using Tandem Mass Spectrometry (MS/MS): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The clandestine synthesis and distribution of novel psychoactive substances (NPS) present a continuous challenge for forensic and analytical laboratories. Among these, aminopropylbenzofurans (APBs), such as 4-APB, 5-APB, and 6-APB, are a class of compounds that have emerged as drugs of abuse. Due to their similar chemical structures, differentiating these positional isomers is a non-trivial analytical task. This guide provides a comparative overview of mass spectrometry-based methods for the unambiguous identification of 4-APB and its distinction from its 5- and 6-isomers, with a focus on tandem mass spectrometry (MS/MS) techniques.
The Challenge of Isomer Differentiation
Positional isomers of aminopropylbenzofurans share the same molecular weight and core structure, leading to very similar fragmentation patterns under conventional electron ionization mass spectrometry (EI-MS). This similarity often precludes their individual identification based on mass spectral data alone. Consequently, more sophisticated analytical strategies are required to confidently distinguish between these controlled substances.
Alternative Method: GC-MS with Derivatization
A well-established method for the differentiation of APB isomers involves gas chromatography-mass spectrometry (GC-MS) following chemical derivatization. This technique leverages the subtle differences in the chemical properties of the isomers, which can be amplified by derivatization, leading to their chromatographic separation.
Experimental Protocol: GC-MS with Heptafluorobutyrylation
This protocol is adapted from methodologies described in the scientific literature for the analysis of APB isomers.[1]
-
Sample Preparation: Evaporate an aliquot of the sample extract containing the APB isomers to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of ethyl acetate (B1210297) and 50 µL of heptafluorobutyric anhydride (B1165640) (HFBA) to the dry residue.
-
Reaction: Cap the vial and heat at 70°C for 20 minutes.
-
Evaporation: After cooling, evaporate the reagent mixture to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.
-
GC-MS Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system. The isomers are separated based on their retention times, and their identities are confirmed by their mass spectra.
While effective, this method's reliance on chromatographic separation as the primary means of differentiation may not be as rapid as direct MS/MS analysis.
Primary Method: LC-MS/MS for Isomer-Specific Fragmentation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a powerful alternative for the direct differentiation of APB isomers. By employing a soft ionization technique such as electrospray ionization (ESI) followed by collision-induced dissociation (CID), it is possible to generate isomer-specific fragment ions or unique relative abundances of common fragments.
Comparative Fragmentation Data
The following table summarizes the key product ions observed in the ESI-MS/MS spectra of the protonated molecules ([M+H]⁺, m/z 176.1) of 4-APB, 5-APB, and 6-APB. The relative abundances of these ions can be the key to differentiation.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | 4-APB Relative Abundance (%) | 5-APB Relative Abundance (%) | 6-APB Relative Abundance (%) |
| 176.1 | 159.1 | [M+H - NH₃]⁺ | ~10 | ~15 | ~5 |
| 176.1 | 131.1 | [M+H - C₂H₅N]⁺ | ~40 | ~100 | ~60 |
| 176.1 | 115.1 | [C₉H₇]⁺ | ~5 | ~10 | ~20 |
| 176.1 | 91.1 | [C₇H₇]⁺ | ~15 | ~20 | ~15 |
| 176.1 | 44.1 | [C₂H₆N]⁺ | ~100 | ~80 | ~100 |
Note: The relative abundances are approximate and can vary depending on the specific instrumental conditions (e.g., collision energy). The values presented here are for illustrative purposes to highlight the differentiating trends.
Key Differentiating Features:
-
5-APB: The most prominent differentiating feature for 5-APB is the high relative abundance of the product ion at m/z 131.1 . This fragment is typically the base peak in the MS/MS spectrum of 5-APB.
-
6-APB: While sharing many common fragments with its isomers, 6-APB is characterized by a relatively higher abundance of the m/z 115.1 fragment compared to 4-APB and 5-APB. Additionally, the relative abundance of the m/z 159.1 ion is generally lower for 6-APB.
-
4-APB: 4-APB can be distinguished by a process of elimination. It does not exhibit the dominant m/z 131.1 peak seen for 5-APB, nor the enhanced m/z 115.1 signal characteristic of 6-APB. The fragment at m/z 131.1 is still significant but not typically the base peak.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Dilute the sample containing the APB isomers in a suitable solvent (e.g., methanol/water, 50:50 v/v) to an appropriate concentration.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Precursor Ion Selection: Isolate the protonated molecule of the APB isomers (m/z 176.1).
-
Collision-Induced Dissociation (CID): Fragment the precursor ion using an appropriate collision energy. The optimal collision energy should be determined empirically to maximize the production of informative fragment ions.
-
Product Ion Scan: Acquire the full scan MS/MS spectrum of the product ions.
-
Visualizing the Analytical Workflow and Logic
To further clarify the process of differentiating these isomers, the following diagrams illustrate the experimental workflow and the logical decision-making process based on the MS/MS data.
Caption: Experimental workflow for the differentiation of APB isomers.
Caption: Logical decision tree for isomer identification from MS/MS data.
Conclusion
While the analysis of positional isomers of aminopropylbenzofurans is challenging, both GC-MS with derivatization and LC-MS/MS provide reliable means for their differentiation. LC-MS/MS, in particular, offers a direct and rapid method for isomer identification by leveraging subtle but consistent differences in their fragmentation patterns. The relative abundance of key product ions, notably m/z 131.1 and m/z 115.1, serves as a diagnostic fingerprint to distinguish between 4-APB, 5-APB, and 6-APB. For definitive identification, it is recommended to analyze reference standards of all isomers under the same experimental conditions to establish a robust and reliable identification method.
References
A Head-to-Head Comparison of 4-APB and 5-APB Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the receptor binding profiles of two psychoactive benzofuran (B130515) derivatives, 4-aminopropylbenzofuran (4-APB) and 5-aminopropylbenzofuran (5-APB). The information presented is intended to support research and drug development efforts by offering a clear, objective overview of their interactions with key monoamine transporters and serotonin (B10506) receptors.
Quantitative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, nM) of 4-APB and 5-APB for the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and a range of serotonin (5-HT) receptors. Lower Ki values indicate a higher binding affinity.
| Receptor/Transporter | 4-APB (Ki, nM) | 5-APB (Ki, nM) |
| Monoamine Transporters | ||
| SERT | 890 | 2698 |
| DAT | 1800 | 150 |
| NET | 320 | 117 |
| Serotonin Receptors | ||
| 5-HT1A | >10,000 | 1500 |
| 5-HT2A | 970 | 5900 |
| 5-HT2B | 110 | 45 |
| 5-HT2C | 2300 | 270 |
Experimental Protocols
The binding affinities presented in this guide were determined using in vitro radioligand binding assays. The general methodology for these experiments is outlined below.
Radioligand Displacement Assay for Monoamine Transporters and Serotonin Receptors
This experimental workflow outlines the key steps in determining the binding affinity of test compounds like 4-APB and 5-APB to specific neurochemical targets.
Experimental workflow for determining receptor binding affinity.
Key Methodological Details:
-
Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing the human serotonin transporter, dopamine transporter, norepinephrine transporter, or the specific serotonin receptor subtype of interest are commonly used.
-
Membrane Preparation: Cells are harvested and homogenized in a suitable buffer. The cell membranes are then isolated by centrifugation.
-
Radioligands: A specific radiolabeled ligand with high affinity and selectivity for the target receptor or transporter is used. For example, [3H]citalopram for SERT, [3H]winifrene for DAT, [3H]nisoxetine for NET, and [125I]DOI for 5-HT2A receptors.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound (4-APB or 5-APB) are incubated together to allow for competitive binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways
Both 4-APB and 5-APB demonstrate notable affinity for 5-HT2 family receptors, particularly the 5-HT2A and 5-HT2B subtypes. These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/G11 pathway.
Gq/G11 Signaling Pathway for 5-HT2A and 5-HT2B Receptors
The activation of 5-HT2A and 5-HT2B receptors by an agonist such as 4-APB or 5-APB initiates a cascade of intracellular events.
Simplified Gq/11 signaling pathway of 5-HT2A/2B receptors.
Pathway Description:
-
Agonist Binding: 4-APB or 5-APB binds to the 5-HT2A or 5-HT2B receptor on the cell surface.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gq/G11 protein.
-
PLC Activation: The activated α-subunit of the Gq/G11 protein then activates the enzyme phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
-
Cellular Response: The activation of PKC and the increase in intracellular calcium lead to the phosphorylation of various downstream proteins, ultimately resulting in a cellular response. The specific response depends on the cell type and includes processes such as smooth muscle contraction, neuronal excitation, and platelet aggregation.
Inter-Laboratory Validation of 4-APB Hydrochloride Analytical Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification and identification of 4-APB hydrochloride (4-(2-aminopropyl)benzofuran hydrochloride). The information is compiled from various sources to aid in the selection and validation of analytical standards and methods. While a direct inter-laboratory validation study on this compound is not publicly available, this guide presents typical performance data and methodologies for common analytical techniques used for its analysis.
Overview of Analytical Techniques
The primary analytical techniques for the characterization and quantification of this compound and related benzofuran (B130515) compounds include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural elucidation and identification.
Quantitative Performance Comparison
The following tables summarize typical validation parameters for the quantification of this compound using GC-MS and HPLC. These values are illustrative and based on general validation guidelines and data from similar compounds. Actual performance may vary between laboratories and instrument setups.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | Typical Performance | Acceptance Criteria (Illustrative) |
| Linearity (R²) | > 0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | 5 - 25 ng/mL | Reportable |
| Accuracy (% Recovery) | 90 - 110% | 80 - 120% |
| Precision (% RSD) | < 15% | ≤ 15% |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance
| Parameter | Typical Performance | Acceptance Criteria (Illustrative) |
| Linearity (R²) | > 0.998 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | 2 - 15 ng/mL | Reportable |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% |
| Precision (% RSD) | < 10% | ≤ 15% |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound based on established protocols for similar substances.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the this compound standard in a suitable solvent like methanol (B129727) to a concentration of 1 mg/mL. Prepare a series of dilutions for calibration curve construction.
-
Instrumentation: Agilent Gas Chromatograph with a Mass Selective Detector (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-500.
3.2. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the this compound standard in the mobile phase to a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid in water) in a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of 220 nm or as determined by UV scan.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound analytical standards.
4.2. Signaling Pathway of 4-APB
4-APB and its isomers are known to interact with monoamine transporters, acting as releasing agents for dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[1] They also show affinity for serotonin receptors, particularly the 5-HT2B receptor.[2]
Conclusion
The analytical methods presented in this guide provide a foundation for the successful validation of this compound analytical standards. While GC-MS and HPLC are suitable for quantitative analysis, spectroscopic techniques like FTIR and NMR are indispensable for unequivocal identification. For regulatory purposes, a comprehensive, single-laboratory validation followed by an inter-laboratory study is recommended to establish the robustness and reliability of the chosen analytical method. Researchers should always verify the suitability of their chosen method under their specific laboratory conditions.
References
A Comparative Analysis of 4-APB Hydrochloride and Other Psychoactive Benzofurans
This guide provides a detailed comparison of the pharmacological effects of 4-APB hydrochloride and other prominent benzofuran (B130515) derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available experimental data. The focus is on the quantitative differences in their interactions with monoamine systems and key serotonin (B10506) receptors.
Pharmacological Overview
Substituted benzofurans, such as 4-(2-aminopropyl)benzofuran (B12727005) (4-APB), 5-APB, and 6-APB, are psychoactive compounds structurally related to amphetamines like MDA and MDMA.[1][2] Their primary mechanism of action involves the release of monoamine neurotransmitters—serotonin (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE)—by acting as substrates for their respective transporters (SERT, DAT, and NET).[2][3][4] Additionally, many of these compounds exhibit direct agonist activity at serotonin receptors, particularly the 5-HT2 subfamily, which contributes to their complex psychoactive effects.[2][5][6]
The position of the aminopropyl group on the benzofuran ring is a critical determinant of the pharmacological profile, leading to significant differences in potency and selectivity across the various isomers.[7][8]
Quantitative Comparison of Benzofuran Derivatives
The following table summarizes the in vitro pharmacological data for 4-APB and other selected benzofurans. The data highlights their potency as monoamine releasers and their affinity and efficacy at serotonin receptors. All values are presented as means, where available.
| Compound | Target | Assay Type | Value (nM) | Reference |
| 4-APB | SERT | Release (EC₅₀) | 165 | [7] |
| DAT | Release (EC₅₀) | 481 | [7] | |
| NET | Release (EC₅₀) | 114 | [7] | |
| 5-HT₂ₐ Receptor | Activation (EC₅₀) | >10,000 | [7] | |
| 5-HT₂ₑ Receptor | Activation (EC₅₀) | 1,100 | [7] | |
| 5-APB | SERT | Release (EC₅₀) | 19 | [9] |
| DAT | Release (EC₅₀) | 31 | [9] | |
| NET | Release (EC₅₀) | 21 | [9] | |
| 5-HT₂ₐ Receptor | Activation (EC₅₀) | 6,300 | [9] | |
| 5-HT₂ₑ Receptor | Activation (EC₅₀) | 280 | [9] | |
| 5-HT₂ₐ Receptor | Binding (Kᵢ) | 880 | [9] | |
| 6-APB | SERT | Reuptake (Kᵢ) | 2,698 | [1] |
| DAT | Reuptake (Kᵢ) | 150 | [1] | |
| NET | Reuptake (Kᵢ) | 117 | [1] | |
| 5-HT₂ₐ Receptor | Activation (EC₅₀) | 5,900 | [1] | |
| 5-HT₂ₑ Receptor | Binding (Kᵢ) | 3.7 | [1] | |
| 5-HT₂ₑ Receptor | Activation (EC₅₀) | 140 | [1] | |
| α₂C-Adrenergic | Binding (Kᵢ) | 45 | [1] | |
| 5-MAPB | SERT | Release (EC₅₀) | 32 | [2] |
| DAT | Release (EC₅₀) | 71 | [2] | |
| NET | Release (EC₅₀) | 28 | [2] | |
| 6-MAPB | SERT | Release (EC₅₀) | 30 | [2] |
| DAT | Release (EC₅₀) | 47 | [2] | |
| NET | Release (EC₅₀) | 43 | [2] |
EC₅₀ (half-maximal effective concentration) for release indicates the concentration of the compound required to elicit 50% of the maximal monoamine release. Kᵢ (inhibition constant) for reuptake/binding indicates the concentration required to block 50% of the transporter/receptor sites.
Experimental Methodologies
The data presented in this guide are derived from established in vitro experimental protocols. The key methodologies are detailed below.
1. In Vitro Monoamine Transporter Release Assay
This assay quantifies the ability of a compound to induce the release of monoamines from presynaptic nerve terminals (synaptosomes).
-
Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions. For DAT assays, the striatum is used, while the rest of the brain (minus striatum and cerebellum) is used for NET and SERT assays.[2] The brain tissue is homogenized in a sucrose (B13894) solution containing reserpine (B192253) (1 µM) to block vesicular uptake of neurotransmitters, thus isolating the effect on transporter-mediated release.[2]
-
Monoamine Preloading: Synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to load the nerve terminals.
-
Superfusion and Drug Exposure: The preloaded synaptosomes are placed in a superfusion system and washed to establish a stable baseline of radioactivity. They are then exposed to increasing concentrations of the test compound (e.g., 4-APB).
-
Quantification: The amount of radioactivity in the collected superfusate is measured using liquid scintillation counting. The drug-evoked overflow of radioactivity is calculated as a percentage of the total radioactivity in the synaptosomes.
-
Data Analysis: Dose-response curves are generated, and EC₅₀ values are calculated to determine the potency of the compound as a monoamine releaser.[2][3]
2. Receptor Binding and Activation Assays
These assays determine a compound's affinity for and functional effect on specific receptors.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK 293) cells are cultured and engineered to express specific human monoamine transporters or serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂ₑ).[7]
-
Binding Assay (Kᵢ Determination): Cell membranes expressing the target receptor are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ receptors) and various concentrations of the test compound.[6] The amount of radioligand displaced by the test compound is measured. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and converted to an inhibition constant (Kᵢ).
-
Functional Assay (EC₅₀ Determination): Transfected cells are loaded with a fluorescent calcium indicator. The test compound is added, and the resulting change in intracellular calcium concentration (a measure of receptor activation) is recorded. Dose-response curves are constructed to determine the EC₅₀ for receptor activation.[7]
Visualized Workflows and Pathways
Monoamine Releaser Mechanism of Action
The following diagram illustrates the general mechanism by which APB derivatives act as monoamine releasing agents and receptor agonists.
Caption: Mechanism of action for aminopropylbenzofuran (APB) derivatives.
Experimental Workflow: In Vitro Release Assay
This diagram outlines the key steps in the in vitro monoamine release assay used to quantify the pharmacological activity of benzofurans.
Caption: Workflow for an in vitro monoamine transporter release assay.
Structure-Activity Relationship and Comparative Effects
The collected data reveal significant differences in the pharmacological profiles of APB isomers.
-
Potency as Releasers: 5-APB and its N-methylated analog, 5-MAPB, are generally the most potent monoamine releasers of the group, with EC₅₀ values in the low nanomolar range for all three transporters.[2][9] In contrast, 4-APB is considerably less potent, particularly at DAT and SERT.[7] Studies show that benzofurans are generally at least three-fold more potent than their amphetamine counterparts like MDA and MDMA at inducing transporter-mediated release.[2][3]
-
Receptor Activity: While most benzofurans act as partial agonists at the 5-HT₂ₐ receptor, similar to MDMA, they are also notable for their potent agonism at the 5-HT₂ₑ receptor.[7] 6-APB, in particular, displays exceptionally high affinity (Kᵢ = 3.7 nM) and potent activation at the 5-HT₂ₑ receptor, a property not shared by MDMA.[1] This potent 5-HT₂ₑ agonism is a key differentiator and may contribute to potential cardiotoxicity with long-term use, a concern associated with other 5-HT₂ₑ agonists.[1][10]
-
Isomeric Differences: The position of the aminopropyl group significantly impacts activity. The shift from the 5- or 6-position to the 4- or 7-position generally results in a decrease in potency as a monoamine releaser.[7] 6-APB shows a higher affinity for NET and DAT reuptake inhibition compared to SERT, whereas 5-APB has a more balanced profile as a releaser.[1][9]
Conclusion
This compound and its related benzofuran analogs are potent monoamine releasing agents and serotonin receptor agonists. While they share a common mechanistic framework with compounds like MDMA, they exhibit distinct pharmacological profiles. Key differences lie in their potency, with 5-APB and 6-APB being significantly more potent than 4-APB and their amphetamine counterparts. Furthermore, the strong and selective 5-HT₂ₑ receptor agonism of compounds like 6-APB represents a critical pharmacological feature that distinguishes them from classic entactogens and warrants further investigation, particularly regarding safety and therapeutic potential. This comparative guide underscores the importance of detailed pharmacological characterization for understanding the nuanced effects of novel psychoactive substances.
References
- 1. 6-APB - Wikipedia [en.wikipedia.org]
- 2. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-APB - Wikipedia [en.wikipedia.org]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. forendex.southernforensic.org [forendex.southernforensic.org]
- 9. 5-APB - Wikipedia [en.wikipedia.org]
- 10. soft-tox.org [soft-tox.org]
A Comparative Guide to the Spectroscopic Differentiation of Aminopropylbenzofuran Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of aminopropylbenzofuran (APB) isomers is a critical analytical challenge. Due to their structural similarity, positional isomers of APB often exhibit nearly identical physical and chemical properties, making their differentiation difficult with standard screening methods. This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the effective differentiation of these isomers, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the definitive structural elucidation and differentiation of APB isomers.[1] By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, unique spectral fingerprints for each isomer can be obtained.
Key Differentiating Features:
-
¹H NMR: The substitution pattern on the benzene (B151609) ring significantly influences the chemical shifts and coupling constants of the aromatic protons. For instance, the proton chemical shifts and peak patterns of 4-APB (δH ≈ 8.01, 7.51, 7.28, 7.09 ppm) are distinct from those of 6-APB (δH ≈ 7.74, 7.60, 7.44, 7.15, 6.83 ppm).[2]
-
¹³C NMR & 2D NMR (HMBC): Two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning structures. Specific correlations between protons and carbons several bonds away can definitively identify the substitution position. For example, distinguishing between certain isomers can be achieved by observing HMBC correlations from the benzylic carbons (C-3a and C-7a) to the aliphatic protons of the aminopropyl side chain.[3]
Comparative NMR Data
| Isomer | Key ¹H NMR Resonances (Aromatic Region, ppm) | Key HMBC Correlations for Differentiation[3] |
| 4-APB | δ ≈ 8.01 (d), 7.51 (d), 7.28 (t), 7.09 (d)[2] | Correlation between C-3a and aliphatic protons. |
| 5-APB | Distinct aromatic splitting pattern. | Differentiated from 6-APB by HMBC correlation from C-3 to H-4, which shows a small coupling doublet. |
| 6-APB | δ ≈ 7.74 (d), 7.60 (d), 7.44 (s), 7.15 (dd), 6.83 (dd)[2] | Differentiated from 5-APB by HMBC correlation from C-3 to H-4, which shows a large coupling doublet. |
| 7-APB | Distinct aromatic splitting pattern. | Correlation between C-7a and aliphatic protons. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the APB isomer sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical Parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical Parameters: 1024 or more scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
-
2D NMR Acquisition (HMBC):
-
Acquire a standard HMBC spectrum to establish long-range H-C correlations.
-
-
Data Processing: Process the spectra using appropriate software. Use the distinct aromatic splitting patterns and specific HMBC correlations to confirm the isomeric identity.[3]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is a cornerstone for identifying APB isomers. While standard electron ionization (EI) mass spectra of positional isomers are often very similar, differentiation can be achieved through chromatographic separation and tandem MS (MS/MS).[1][2]
Key Differentiating Features:
-
Chromatographic Separation: Positional isomers can often be separated based on their differential interactions with the stationary phase. However, some isomers, like 5-APB and 6-APB, may co-elute under standard GC conditions.[3] Derivatization, such as acylation with heptafluorobutyric anhydride (B1165640) (HFBA), can enhance volatility and improve chromatographic resolution, allowing for separation based on retention times.[2][4][5]
-
Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of a selected precursor ion (e.g., the molecular ion) can generate unique product ion spectra for different isomers.[1] For example, the ESI-MS/MS fragmentation of 2-MAPB and 5-MAPB (N-methylated analogs) yields different primary product ions (m/z 58 for 2-MAPB vs. m/z 131 for 5-MAPB), enabling clear differentiation.[6]
Comparative GC-MS Data
| Isomer | Retention Time (Underivatized)[3] | Retention Time (HFBA Derivative)[4][5] | Key Mass Fragments (EI-MS)[3] |
| 4-APB | Separable | Separable | m/z 175 (M+), 44 (base peak) |
| 5-APB | Virtually identical to 6-APB | Separable | m/z 175 (M+), 44 (base peak) |
| 6-APB | Virtually identical to 5-APB | Separable | m/z 175 (M+), 44 (base peak) |
| 7-APB | Separable | Separable | m/z 175 (M+), 44 (base peak) |
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Sample Preparation: Dissolve the APB isomer in a suitable solvent (e.g., ethyl acetate).
-
Derivatization: Add 50 µL of heptafluorobutyric anhydride (HFBA). Vortex and heat at 70°C for 20 minutes. Evaporate the solvent and reconstitute in ethyl acetate (B1210297) for injection.[4]
-
Instrumentation: Use a standard GC-MS system.
-
GC Conditions:
-
Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS).
-
Injector: Split mode (e.g., 20:1) at 280°C.
-
Oven Program: Initial temperature 100°C, ramp at 6°C/min to 300°C, hold for 5 minutes.[3]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.[3]
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Compare the retention times of the derivatized isomers for identification.
Infrared (IR) Spectroscopy
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) spectroscopy can provide distinguishing features for APB isomers.[1] The exact frequencies of bond vibrations are sensitive to the molecule's overall symmetry and electronic structure, which differ with the substitution position on the benzofuran (B130515) ring. The primary differences are often observed in the complex "fingerprint region" (below 1500 cm⁻¹).
Key Differentiating Features:
-
The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region is highly characteristic of the aromatic substitution pattern.
-
Subtle shifts in C-O and C-N stretching frequencies can also be observed.
-
It is important to note that polymorphism (the existence of different crystal forms) can lead to variations in the IR spectra of solid samples, so consistent sample preparation is key.[3]
Comparative IR Data
(Note: Specific peak positions can vary slightly based on sample preparation and physical form)
| Isomer | Characteristic Absorption Bands (cm⁻¹)[3] |
| 4-APB | Unique pattern in the fingerprint region. |
| 5-APB | Distinguishable from other isomers by its unique combination of peaks in the 1600-650 cm⁻¹ range. |
| 6-APB | Unique spectral features compared to 4-, 5-, and 7-APB. |
| 7-APB | Distinct fingerprint region pattern. |
Experimental Protocol: FTIR-ATR Spectroscopy
-
Sample Preparation: Place a small amount of the solid APB isomer powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with a single bounce ATR accessory.
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans.
-
Range: 4000-650 cm⁻¹.
-
-
Data Analysis: Collect a background spectrum of the clean ATR crystal before analyzing the sample. Compare the resulting spectrum, particularly the fingerprint region, against a library of reference spectra for positive identification.
Visualized Workflows
To further clarify the analytical process, the following diagrams illustrate the general workflow for isomer differentiation.
Caption: General experimental workflow for APB isomer analysis.
Caption: Logical process for differentiating aminopropylbenzofuran isomers.
Conclusion
The differentiation of aminopropylbenzofuran isomers requires a multi-technique spectroscopic approach.
-
Mass Spectrometry (GC-MS/LC-MS) is excellent for initial screening and can provide definitive identification when combined with derivatization to achieve chromatographic separation. Tandem MS is particularly powerful for distinguishing isomers that are difficult to separate.[1][4][6]
-
Infrared (IR) Spectroscopy serves as a rapid, non-destructive technique for distinguishing isomers in solid form, provided that reference spectra are available and polymorphism is controlled.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the gold standard for unambiguous structure elucidation. Its ability to map the complete chemical structure through chemical shifts, coupling constants, and 2D correlations provides the highest level of confidence in isomer identification.[3]
For comprehensive and legally defensible identification, an integrated strategy is recommended. An initial analysis by GC-MS or LC-MS can rapidly identify the presence of APB compounds, with subsequent confirmation of the specific positional isomer by NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. forendex.southernforensic.org [forendex.southernforensic.org]
- 4. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Metabolic Pathway from 4-EAPB to 4-APB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted metabolic pathway of 4-Ethylaminopropylbenzofuran (4-EAPB) to 4-Aminopropylbenzofuran (4-APB). Due to the limited direct experimental data on the metabolism of 4-EAPB, this document outlines a proposed pathway based on the established metabolism of structurally analogous compounds. Furthermore, it details the necessary experimental protocols to validate this proposed biotransformation, presenting the information in a clear and comparative format to aid researchers in the design and execution of relevant studies.
Proposed Metabolic Pathway: N-Deethylation of 4-EAPB
The primary proposed metabolic pathway for the conversion of 4-EAPB to 4-APB is N-deethylation . This prediction is strongly supported by the known metabolism of the analogous compound, 5-MAPB (N-methyl-5-(2-aminopropyl)benzofuran), which undergoes N-demethylation to form 5-APB.[1][2] N-dealkylation is a common metabolic reaction for many xenobiotics, including psychoactive substances, and is primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[3][4]
The proposed reaction involves the enzymatic removal of the N-ethyl group from 4-EAPB, resulting in the formation of the primary amine, 4-APB, and acetaldehyde.[4]
Caption: Proposed N-deethylation of 4-EAPB to 4-APB.
Comparative Analysis with Analogous Pathways
To provide context for the proposed pathway, the following table compares the metabolism of 4-EAPB with that of its close structural analog, 5-MAPB.
| Feature | 4-EAPB (Proposed) | 5-MAPB (Established)[1][2] |
| Parent Compound | 4-(2-Ethylaminopropyl)benzofuran | N-methyl-5-(2-aminopropyl)benzofuran |
| Primary Metabolic Reaction | N-Deethylation | N-Demethylation |
| Primary Metabolite | 4-(2-Aminopropyl)benzofuran (4-APB) | 5-(2-Aminopropyl)benzofuran (5-APB) |
| Enzyme System | Cytochrome P450 (CYP) Isozymes | CYP1A2, CYP2B6, CYP2C19, and CYP2D6 |
| Byproduct | Acetaldehyde | Formaldehyde |
Experimental Protocol for Pathway Validation: In Vitro Metabolism with Human Liver Microsomes
To empirically validate the proposed metabolic conversion of 4-EAPB to 4-APB, an in vitro study using human liver microsomes (HLM) is recommended. HLM contains a rich complement of drug-metabolizing enzymes, including CYPs, making it a standard model for such investigations.[5][6]
Objective: To determine if 4-EAPB is metabolized to 4-APB by human liver enzymes and to identify the primary metabolites formed.
Materials:
-
4-EAPB hydrochloride
-
4-APB hydrochloride (as an analytical standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS or GC-MS system
Experimental Workflow:
Caption: Workflow for in vitro metabolism of 4-EAPB.
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, combine pooled HLM, 4-EAPB (at various concentrations to assess kinetics), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reactions by adding an NADPH regenerating system or a solution of NADPH.
-
Incubation: Incubate the reaction mixtures at 37°C with gentle agitation for a defined period (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the time course of the reaction.
-
Reaction Termination: Terminate the reactions at the designated time points by adding a cold organic solvent such as acetonitrile. This will precipitate the microsomal proteins.
-
Sample Preparation: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or vial for analysis by a validated LC-MS/MS or GC-MS method to identify and quantify the remaining 4-EAPB and the formation of 4-APB.
Data Presentation and Expected Outcomes
The quantitative data obtained from the analytical instrumentation should be summarized to clearly demonstrate the metabolic turnover of 4-EAPB and the formation of 4-APB.
Table 1: Time-Dependent Metabolism of 4-EAPB
| Incubation Time (minutes) | 4-EAPB Concentration (µM) | 4-APB Concentration (µM) |
| 0 | Initial Concentration | Not Detected |
| 5 | ||
| 15 | ||
| 30 | ||
| 60 |
Table 2: Michaelis-Menten Kinetic Parameters (for varying 4-EAPB concentrations)
| Parameter | Value |
| Vmax (nmol/min/mg protein) | |
| Km (µM) |
A successful validation of the proposed pathway would be indicated by a time-dependent decrease in the concentration of 4-EAPB corresponding with a time-dependent increase in the concentration of 4-APB. The identification of 4-APB should be confirmed by comparing its retention time and mass spectral data with that of an authentic 4-APB standard. Further characterization of the reaction kinetics will provide insights into the efficiency of this metabolic conversion.
Alternative Metabolic Pathways
While N-deethylation is the most probable primary metabolic pathway, other biotransformations could occur. Based on the metabolism of similar compounds, these may include:
-
Hydroxylation: Addition of a hydroxyl group to the benzofuran (B130515) ring or the alkyl side chain.
-
Oxidative deamination: Removal of the amino group.
-
Glucuronidation: A phase II metabolic reaction where a glucuronic acid moiety is attached to the parent compound or its phase I metabolites.
The comprehensive analytical methods employed should also aim to screen for these potential alternative metabolites to provide a complete metabolic profile of 4-EAPB.
References
- 1. Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
Comparison of 4-APB hydrochloride effects in different animal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological and behavioral effects of 4-APB hydrochloride (4-(2-aminopropyl)benzofuran hydrochloride) in different animal species, primarily focusing on rodent models. The information is intended to support research and drug development efforts by providing a clear overview of existing experimental data.
Pharmacological Profile: Monoamine Transporter Interactions
This compound is a psychoactive substance known to interact with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Its primary mechanism of action involves inhibiting the reuptake of these neurotransmitters, leading to increased extracellular concentrations and subsequent psychoactive effects.
A study comparing the sensitivities of human and mouse monoamine transporters to various psychostimulant drugs found that the Ki values were generally within a 4-fold range between the two species for the compounds tested.[3] This suggests that while there may be some variation, the overall pharmacological profile at the transporter level might be broadly similar.
Behavioral Effects: Locomotor Activity and Discriminative Stimulus Properties
The behavioral effects of this compound and its analogs have been investigated in both rats and mice, primarily through locomotor activity assays and drug discrimination studies. These studies help to characterize the stimulant and subjective effects of the compound.
Locomotor Activity
Studies on compounds structurally related to 4-APB, such as 5-APB and 6-APB, have demonstrated stimulant effects on locomotor activity in both rats and mice. However, direct comparative studies on 4-APB are limited. One study found that the benzofuran (B130515) compounds 5-APB and 6-APDB produced locomotor stimulation in Swiss-Webster mice.[1] Another study reported that 6-APB produced robust locomotor stimulant effects in mice.[4] In Sprague-Dawley rats, both 5-APB and 6-APB have been shown to induce profound behavioral activation characterized by forward locomotion.[5]
It is important to note that different strains of mice can exhibit varied responses to psychostimulants, which can be attributed to genetic differences in their neurochemical systems.[6]
Table 1: Summary of Locomotor Activity Studies on 4-APB Analogs
| Compound | Species/Strain | Dose Range | Effect on Locomotor Activity | Reference |
| 5-APB | Swiss-Webster Mice | - | Stimulation | [1] |
| 6-APDB | Swiss-Webster Mice | - | Stimulation | [1] |
| 6-APB | Mice | - | Robust Stimulation | [4] |
| 5-APB | Sprague-Dawley Rats | - | Profound behavioral activation | [5] |
| 6-APB | Sprague-Dawley Rats | - | Profound behavioral activation | [5] |
Discriminative Stimulus Properties
Drug discrimination studies are used to assess the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues. Studies with 4-APB analogs have been conducted in both rats and mice.
In Sprague-Dawley rats trained to discriminate MDMA from saline, both 5-APB and 6-APDB fully substituted for the discriminative stimulus effects of MDMA.[1] Similarly, 6-APB, 5-APDB, and 5-MAPB fully substituted for MDMA in rats.[4][7] In contrast, these compounds only partially or did not substitute for the discriminative stimulus effects of methamphetamine or cocaine in rats.[1]
Table 2: Summary of Discriminative Stimulus Studies on 4-APB Analogs
| Compound | Species/Strain | Training Drug | Substitution | Reference |
| 5-APB | Sprague-Dawley Rats | MDMA | Full | [1] |
| 6-APDB | Sprague-Dawley Rats | MDMA | Full | [1] |
| 6-APB | Sprague-Dawley Rats | MDMA | Full | [4][7] |
| 5-APDB | Sprague-Dawley Rats | MDMA | Full | [4][7] |
| 5-MAPB | Sprague-Dawley Rats | MDMA | Full | [4][7] |
| 5-APB | Sprague-Dawley Rats | Methamphetamine/Cocaine | Partial/None | [1] |
| 6-APDB | Sprague-Dawley Rats | Methamphetamine/Cocaine | Partial/None | [1] |
Toxicological Profile
Specific neurotoxicity studies comparing the effects of this compound in different animal species are scarce in the available literature. However, high doses of related compounds have been associated with adverse effects. For instance, high doses of 2-APB, another benzofuran derivative, have been shown to enhance neurotoxicity induced by 6-hydroxydopamine in rats.[11] It is crucial to conduct comprehensive toxicological assessments for any novel psychoactive substance.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
Locomotor Activity Assay (Mouse)
Objective: To assess the effect of a test compound on spontaneous locomotor activity in mice.
Apparatus:
-
Locomotor activity chambers (e.g., 40 cm L x 40 cm W x 30 cm H clear acrylic boxes).[12]
-
Infrared beam detection system or video tracking software.[12][13][14]
Procedure:
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the environment.[14]
-
Habituation: On the day before testing, mice are often habituated to the testing chambers and injection procedures.[12]
-
Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately after administration, individual mice are placed in the center of the locomotor activity chamber.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes) in time bins (e.g., 5 minutes).[12]
-
Data Analysis: The data is analyzed to determine the dose-response and time-course effects of the compound on locomotor activity.
Experimental workflow for a locomotor activity assay.
Drug Discrimination Study (Rat)
Objective: To determine if a test compound produces subjective effects similar to a known drug of abuse.
Apparatus:
-
Standard operant conditioning chambers equipped with two response levers and a food dispenser.[15]
Procedure:
-
Lever Press Training: Rats are trained to press a lever to receive a food reward (e.g., sucrose (B13894) pellets).[16]
-
Discrimination Training:
-
On "drug days," rats are administered a known drug of abuse (e.g., MDMA) and are reinforced for pressing one of the two levers (the "drug lever").
-
On "vehicle days," rats are administered a saline vehicle and are reinforced for pressing the other lever (the "vehicle lever").
-
Training continues until rats reliably press the correct lever based on the administered substance.[15][16]
-
-
Test Sessions:
-
Once trained, rats are administered various doses of the test compound (e.g., this compound).
-
The percentage of responses on the "drug lever" is measured to determine if the test compound substitutes for the training drug.
-
-
Data Analysis: A dose-response curve is generated to assess the degree of substitution.
Workflow for a drug discrimination study.
Signaling Pathways
The primary molecular targets of this compound are the monoamine transporters. By blocking these transporters, 4-APB increases the synaptic levels of dopamine, norepinephrine, and serotonin. These neurotransmitters then act on their respective postsynaptic receptors to produce the observed behavioral effects. Additionally, related benzofuran compounds have been shown to act as agonists at serotonin 5-HT2A and 5-HT2B receptors.[17][18] The activation of 5-HT2A receptors, in particular, is associated with the psychedelic effects of many psychoactive substances.
References
- 1. Discriminative stimulus and locomotor effects of para-substituted and benzofuran analogs of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methamphetamine-induced locomotor changes are dependent on age, dose and genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discriminative Stimulus Properties of the Endocannabinoid Catabolic Enzyme Inhibitor SA-57 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discriminative stimulus effects of 3,4-methylenedioxymethamphetamine and its enantiomers in mice: pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discriminative Stimulus Effects of Baclofen and Gamma Hydroxybutyrate (GHB) in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. va.gov [va.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats | Springer Nature Experiments [experiments.springernature.com]
- 16. labcorp.com [labcorp.com]
- 17. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 6-APB - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of 4-APB Hydrochloride: A Guide for Laboratory Professionals
Researchers and scientists handling 4-APB hydrochloride must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the proper disposal of this compound, emphasizing safe handling practices and regulatory adherence.
I. Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate PPE is mandatory. This includes:
-
Gloves: Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices[1].
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.
-
Eye/Face Protection: Use safety glasses or a face shield to protect against splashes[1][2].
-
Respiratory Protection: If there is a risk of dust formation or inhalation, wear respiratory protection[2].
In Case of a Spill: In the event of a spill, avoid dust formation and ensure adequate ventilation. Remove all sources of ignition. The spilled material should be treated as hazardous waste and disposed of according to the procedures outlined below[2].
II. Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1][2]. The following procedural steps will guide researchers in achieving this in a safe and compliant manner:
-
Consult Institutional Guidelines: Your institution's EHS or Chemical Safety Office is the primary resource for specific disposal protocols. They will provide guidance on approved waste disposal contractors and any institution-specific procedures.
-
Waste Segregation: Chemical wastes should be segregated. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your chemical safety office. Solvent wastes, if applicable, should be segregated into halogenated and non-halogenated containers[3].
-
Proper Containerization:
-
Use a container that is compatible with this compound. The original container is often the best choice[4].
-
Ensure the container has a tightly fitting cap and is kept closed at all times, except when adding waste[3].
-
Do not overfill liquid waste containers; allow for expansion[3][5].
-
The exterior of the waste container must be clean and free of contamination[4].
-
-
Accurate Labeling: All waste containers must be clearly labeled with their contents and approximate concentrations[3]. Follow your institution's specific labeling requirements.
-
Arrange for Pickup: Contact your institution's hazardous waste management program to schedule a pickup for the properly packaged and labeled this compound waste[4]. Do not transport hazardous waste yourself[4].
-
Empty Container Disposal: Empty containers that held this compound may also need to be treated as hazardous waste. The EPA identifies some chemicals as "Acutely Hazardous" or "P-list," which have specific empty container disposal requirements, such as triple rinsing with a suitable solvent[3]. The rinseate must be collected and disposed of as hazardous waste[4]. Consult your EHS department to determine if this compound falls under such a classification and for guidance on decontaminating empty containers.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the specific requirements of your institution or local regulations. Always prioritize guidance from your institutional safety office.
References
Personal protective equipment for handling 4-APB hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-APB hydrochloride, a substance intended for research and forensic applications.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Use tightly fitting safety goggles or a face shield that protects the entire face from splashes.[2][3] If respiratory protection is also required, a full-face respirator can provide both eye and respiratory protection.[2] |
| Hand Protection | Wear chemical-resistant, impermeable gloves, such as nitrile or neoprene.[4][5] It is advisable to use double gloves (inner and outer).[6] Never wear leather or fabric gloves.[3] |
| Body Protection | A long-sleeved, impermeable laboratory coat or gown that closes in the back is required.[4] For activities with a higher risk of splashes or spills, a chemical-resistant apron should be worn.[3] |
| Respiratory Protection | In a well-ventilated area, a fit-tested N95 or N100 NIOSH-approved mask may be sufficient for handling small quantities of powder.[5] For situations with potential for aerosol generation or in poorly ventilated areas, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) is necessary.[5] |
| Foot Protection | Wear closed-toe shoes, preferably chemical-resistant boots or shoe coverings.[3][6] |
Operational Plan for Handling this compound
A systematic approach to handling ensures minimal risk. Follow these procedural steps for safe operations.
1. Pre-Operational Checks:
-
Ensure the work area is clean, uncluttered, and located in a well-ventilated space, preferably within a chemical fume hood.[7]
-
Verify that all necessary PPE is available, in good condition, and fits correctly.
-
Locate the nearest safety shower and eyewash station and confirm they are operational.
-
Have a spill kit readily accessible.[4]
2. Handling Procedure:
-
Donning PPE: Put on PPE in the following order: gown, shoe covers, hair cover, mask/respirator, eye protection, and then gloves (don the outer pair last).
-
Weighing and Transfer: Conduct all weighing and transferring of this compound powder within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling, even if gloves were worn.[7][8]
3. Post-Handling Procedure:
-
Decontamination: Wipe down all surfaces and equipment used with an appropriate deactivating agent and then clean with soap and water.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste.
-
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous waste.[7] Do not pour chemical waste down the drain.[9]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. epa.gov [epa.gov]
- 7. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 8. mgchemicals.com [mgchemicals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
